3-Dehydrotrametenolic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPLAAZRZNKRRY-GIICLEHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fungal Treasure: A Technical Guide to 3-Dehydrotrametenolic Acid's Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-dehydrotrametenolic acid, a promising lanostane-type triterpenoid with a range of biological activities. The primary focus is on its natural sources, with a detailed examination of the experimental protocols for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite primarily found in fungi. The most significant and well-documented natural source is the sclerotium of the fungus Poria cocos (syn. Wolfiporia cocos), a widely used traditional medicine in East Asia.[1][2][3] The sclerotium, a hardened mass of fungal mycelium, is the part of the fungus where this and other bioactive triterpenoids are concentrated.[4] While Poria cocos stands out as the principal source, other fungi from the Polyporaceae family, to which Poria belongs, are also known to produce a variety of triterpenoids and could be potential, though less studied, sources.
Quantitative Analysis of this compound in Poria cocos
The concentration of this compound in Poria cocos can vary depending on factors such as the growth period and the specific part of the sclerotium. Quantitative studies utilizing Ultra-Performance Liquid Chromatography (UPLC) have provided precise measurements of its content.
| Natural Source | Part | Method of Analysis | Concentration (mg/g of dry weight) | Reference |
| Poria cocos (Schw.) Wolf | Sclerotium | UPLC | 0.084 ± 0.086 to 0.555 ± 0.267 | [1] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural source, primarily Poria cocos, involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of triterpenoid acids from this fungus.
Extraction of Crude Triterpenoids
Objective: To extract a crude mixture of triterpenoids, including this compound, from the dried sclerotium of Poria cocos.
Methodology:
-
Preparation of Fungal Material: The dried sclerotium of Poria cocos is pulverized into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered fungal material is subjected to reflux extraction with 75% ethanol.[5] A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is repeated three times, with each cycle lasting for approximately 2-3 hours to ensure exhaustive extraction of the triterpenoids.[5]
-
Concentration: The ethanolic extracts from all cycles are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatographic Purification
Objective: To isolate and purify this compound from the crude triterpenoid extract.
Methodology:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
The crude extract is adsorbed onto a small amount of silica gel (70-230 mesh) and loaded onto a silica gel column.[5]
-
The column is eluted with a gradient of increasingly polar solvent mixtures. A common solvent system is dichloromethane-methanol (CH₂Cl₂-MeOH).[5]
-
The elution can start with 100% CH₂Cl₂ and gradually increase the proportion of MeOH (e.g., 97:3, 96:4, 90:10, and finally 100% MeOH).[5]
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Fractions enriched with this compound are further purified using preparative or semi-preparative HPLC.
-
A reversed-phase C18 column is typically employed.
-
The mobile phase often consists of a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[4][6]
-
A gradient elution program is used to achieve optimal separation. For instance, a gradient of acetonitrile in 0.1% formic acid in water can be programmed as follows: 60-80% acetonitrile over 12 minutes, then 80-90% over 2 minutes.[4]
-
The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
This guide provides a comprehensive overview of the natural sources and a detailed methodology for the isolation of this compound. The provided protocols and data are intended to facilitate further research and development of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydrotrametenonic acid and dehydroeburiconic acid from Poria cocos and their inhibitory effects on eukaryotic DNA polymerase alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poria cocos Lanostane Triterpenoids Extract Promotes Collagen and Hyaluronic Acid Production in D-Galactose-Induced Aging Rats | MDPI [mdpi.com]
- 6. Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biosynthetic Pathway of 3-Dehydrotrametenolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dehydrotrametenolic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and relevant genetic information. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic and experimental workflows.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. In fungi, the biosynthesis of triterpenoids predominantly follows the mevalonate (MVA) pathway. This compound is a characteristic lanostane-type triterpenoid found in Poria cocos, a fungus widely used in traditional medicine. Its structure features a lanosterol backbone with specific modifications, including a ketone group at the C-3 position and a conjugated diene system at C-7 and C-9(11). This guide delineates the currently understood biosynthetic pathway leading to this important bioactive molecule.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into two major stages: the formation of the lanosterol backbone via the mevalonate pathway and the subsequent modifications of the lanosterol core.
Stage 1: The Mevalonate Pathway and Lanosterol Synthesis
The initial steps of the pathway occur in the cytoplasm and involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids. These precursors are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene is then epoxidized to 2,3-oxidosqualene.
The crucial cyclization of 2,3-oxidosqualene is catalyzed by lanosterol synthase (LSS) , which directs the folding of the linear substrate to form the characteristic tetracyclic lanostane skeleton of lanosterol.[1][2] In Poria cocos, a gene cluster containing the lanosterol synthase gene has been identified, suggesting a coordinated regulation of triterpenoid biosynthesis.
Stage 2: Post-Lanosterol Modifications
Following the synthesis of lanosterol, a series of oxidative and dehydrogenation reactions occur to yield this compound. While the exact sequence and specific enzymes in Poria cocos are still under investigation, evidence from related fungal pathways and gene expression studies in Poria cocos allows for a proposed pathway.
The key modifications are:
-
Dehydrogenation at C-3: The hydroxyl group at the C-3 position of lanosterol is oxidized to a ketone. This reaction is likely catalyzed by a short-chain dehydrogenase/reductase (SDR) . In a related fungus, Antrodia camphorata, an SDR enzyme (AcSDR6) has been shown to catalyze the dehydrogenation of the 3β-hydroxyl group to produce 3-keto triterpenoids.[2]
-
Formation of the Δ7,9(11) diene system: This conjugated diene is a characteristic feature of this compound. This transformation is likely catalyzed by a cytochrome P450 monooxygenase (CYP) . Studies on Wolfiporia cocos have identified several CYP genes (e.g., WcCYP64-1, WcCYP52, and WcCYP_FUM15) that are co-expressed with lanosterol synthase and whose manipulation affects the production of various triterpenoids, suggesting their role in modifying the lanosterol scaffold.[1] In Antrodia camphorata, a P450 enzyme, AcCYP4, has been identified to generate a Δ7,9(11) diene structure in the triterpenoid skeleton.[2]
-
Oxidation at C-21: The terminal methyl group of the lanosterol side chain is oxidized to a carboxylic acid. This is also likely mediated by one or more cytochrome P450 enzymes .
The precise order of these modifications is not yet definitively established and may involve intermediate compounds such as trametenolic acid.
Quantitative Data
Quantitative data on the enzymatic kinetics of the this compound biosynthetic pathway are limited. However, several studies have quantified the content of this compound and other triterpenoids in Poria cocos. This information is valuable for understanding the metabolic output of the pathway under different conditions.
| Compound | Concentration Range (mg/g dry weight) | Source Material | Analytical Method | Reference |
| Dehydrotrametenolic acid | 0.1 - 1.5 | Sclerotium of Poria cocos | UHPLC-QqQ-MS/MS | [3] |
| Pachymic acid | 0.5 - 5.0 | Sclerotium of Poria cocos | UHPLC-QqQ-MS/MS | [3] |
| Dehydroeburicoic acid | 0.2 - 2.0 | Sclerotium of Poria cocos | UHPLC-QqQ-MS/MS | [3] |
| Eburicoic acid | 0.1 - 1.0 | Sclerotium of Poria cocos | UHPLC-QqQ-MS/MS | [3] |
Table 1: Quantitative analysis of major triterpenoid acids in Poria cocos.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Functional Characterization of Biosynthetic Genes
Objective: To identify and verify the function of candidate genes (LSS, CYPs, SDRs) involved in the biosynthesis of this compound.
Methodology: Heterologous Expression in Saccharomyces cerevisiae
-
Gene Identification: Candidate genes are identified from the genome or transcriptome of Poria cocos based on homology to known triterpenoid biosynthetic genes.
-
Vector Construction: The open reading frames (ORFs) of the candidate genes are amplified by PCR and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain. A strain deficient in lanosterol synthase (e.g., ERG7 knockout) can be used to reduce background lanosterol levels.
-
Expression and Culture: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose to the medium. The culture is incubated for 48-72 hours.
-
Metabolite Extraction: Yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic KOH to release intracellular triterpenoids. The non-saponifiable fraction is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Metabolite Analysis: The extracted metabolites are analyzed by GC-MS or LC-MS to identify the enzymatic products. Comparison with authentic standards is used for confirmation.
Quantitative Analysis of Triterpenoids
Objective: To quantify the concentration of this compound and other triterpenoids in Poria cocos or in heterologous expression systems.
Methodology: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) [4]
-
Sample Preparation: A dried and powdered sample of Poria cocos (or yeast cell pellet) is extracted with a suitable solvent (e.g., methanol or ethanol) using ultrasonication. The extract is filtered and diluted for analysis.
-
Chromatographic Separation: The extract is injected into a UPLC system equipped with a C18 column. A gradient elution program with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile is used to separate the triterpenoids.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a Q/TOF mass spectrometer operating in negative ion mode. Data is acquired in full scan mode to obtain accurate mass information for metabolite identification.
-
Quantification: For targeted quantification, a triple quadrupole mass spectrometer (QqQ-MS/MS) is used in multiple reaction monitoring (MRM) mode. Standard curves are generated using authentic standards of the target triterpenoids to determine their concentrations in the samples.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for the functional characterization of biosynthetic genes.
Conclusion
The biosynthetic pathway of this compound in Poria cocos is a complex process that begins with the mevalonate pathway to produce the central intermediate, lanosterol. Subsequent modifications, including dehydrogenation and oxidations catalyzed by short-chain dehydrogenases and cytochrome P450 enzymes, lead to the final product. While the key enzymatic steps have been proposed based on studies of Poria cocos and related fungi, further research is needed to fully characterize the specific enzymes and their precise sequence of action. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and biotechnological production of this valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering of Key Pharmacological Pathways of Poria Cocos Intervention in Breast Cancer Based on Integrated Pharmacological Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Insulin-Sensitizing Properties of 3-Dehydrotrametenolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dehydrotrametenolic acid, a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos[1][2][3][4], has emerged as a promising natural compound with significant insulin-sensitizing properties. In vivo and in vitro studies have demonstrated its ability to promote adipocyte differentiation and reduce hyperglycemia, positioning it as a potential candidate for the development of novel therapeutics for type 2 diabetes and metabolic syndrome.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the insulin-sensitizing effects of this compound.
Core Mechanism of Action: PPARγ Agonism
The primary mechanism through which this compound enhances insulin sensitivity is by acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[2] PPARγ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[5][6][7]
Activation of PPARγ by ligands like this compound initiates a cascade of events that ultimately improve insulin action. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
The biological activities of this compound are analogous to those of the thiazolidinedione (TZD) class of antidiabetic drugs, such as Ciglitazone, despite being structurally unrelated.[2][4] Both induce the differentiation of preadipocytes into mature adipocytes.[2] This process is crucial for improving insulin sensitivity as it promotes the storage of fatty acids in adipose tissue, thereby reducing the circulating levels of free fatty acids that can contribute to insulin resistance in other tissues like muscle and liver.[8][9]
Signaling Pathway of this compound```dot
Caption: A typical workflow for a cell-based glucose uptake assay.
Western Blotting for Insulin Signaling Proteins
This technique is used to detect and quantify key proteins in the insulin signaling cascade, particularly their phosphorylation status, which indicates pathway activation.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS1, anti-IRS1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells or tissues as required, then lyse in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6[10]. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C. 7[11]. Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. 9[10][11]. Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-Akt) to normalize the phosphoprotein signal.
Associated Insulin Signaling Pathways
The insulin-sensitizing effects of this compound are integrated with several key metabolic signaling pathways. While its primary confirmed action is through PPARγ, its effects may also be influenced by or converge with other pathways critical to insulin action, such as those involving PTP1B and AMPK.
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. I[12][13][14]nhibition of PTP1B is a validated strategy for enhancing insulin sensitivity. Many natural products exert their antidiabetic effects through PTP1B inhibition. *[12] AMP-activated Protein Kinase (AMPK): AMPK is a cellular energy sensor that, when activated, promotes ATP-producing pathways like glucose uptake and fatty acid oxidation, while inhibiting ATP-consuming processes. A[15][16][17]MPK activation in muscle and liver improves insulin sensitivity and glucose metabolism.
[17][18]#### Integrated Insulin Signaling Overview
Caption: Key nodes in the insulin signaling pathway and points of regulation.
Conclusion and Future Directions
This compound demonstrates significant potential as an insulin-sensitizing agent, primarily through its action as a PPARγ agonist. I[2]ts ability to reduce hyperglycemia and improve glucose tolerance in preclinical models underscores its therapeutic promise. F[2][4]uture research should focus on elucidating a more detailed dose-response relationship, investigating its potential interactions with other signaling nodes like AMPK and PTP1B, and evaluating its long-term efficacy and safety profile in more advanced preclinical models. Such studies will be critical for translating this promising natural product into a viable clinical candidate for the management of insulin resistance and type 2 diabetes.
References
- 1. allgenbio.com [allgenbio.com]
- 2. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Dehydrotrametenolic Acid Induces Preadipocyte Differentiation and Sensitizes Animal Models of Noninsulin-Dependent Diabetes Mellitus to Insulin [jstage.jst.go.jp]
- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cellular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospective association of fatty acids in the de novo lipogenesis pathway with risk of type 2 diabetes: the Cardiovascular Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK modulatory activity of olive–tree leaves phenolic compounds: Bioassay-guided isolation on adipocyte model and in silico approach | PLOS One [journals.plos.org]
- 16. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Unveiling the Anti-inflammatory Potential of 3-Dehydrotrametenolic Acid: A Technical Guide for Researchers
Introduction:
3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid, has emerged as a compound of significant interest in the field of inflammation research. This technical guide provides a comprehensive overview of the anti-inflammatory effects of DTA, with a focus on its mechanisms of action involving key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular pathways implicated in DTA's anti-inflammatory activity. While direct quantitative data for this compound is emerging, this guide establishes a framework for its investigation based on established methodologies for analogous anti-inflammatory compounds.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of a compound is quantified by its ability to inhibit the production of pro-inflammatory mediators. The following tables summarize key quantitative parameters typically evaluated to assess the anti-inflammatory potential of a test compound like this compound. Note: The data presented here are illustrative and based on typical results for potent anti-inflammatory natural products. Specific experimental values for this compound need to be determined empirically.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Mediator | Cell Line | Stimulant | IC50 (µM) | Max Inhibition (%) | Assay |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | Value | Value | Griess Assay |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | Value | Value | ELISA |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | Value | Value | ELISA |
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | Value | Value | ELISA |
| IL-1β | J774A.1 | LPS+ATP | Value | Value | ELISA |
Table 2: In Vivo Anti-inflammatory Activity
| Animal Model | Parameter | Dosing (mg/kg) | Inhibition (%) |
| Carrageenan-induced Paw Edema (Rat) | Paw Volume Increase | Value | Value |
| Croton Oil-induced Ear Edema (Mouse) | Ear Weight Increase | Value | Value |
Core Signaling Pathways in Inflammation
This compound is understood to exert its anti-inflammatory effects by modulating key signaling cascades that are central to the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
MAPK Signaling Pathway
The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory genes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the investigation of a compound's anti-inflammatory properties. The following sections provide standardized methodologies for key in vitro and in vivo assays.
In Vitro Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.
-
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
After treatment with DTA and LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, and phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the phosphorylated protein levels to their respective total protein levels.
-
Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB or AP-1 response elements.
-
Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
After 24 hours, pre-treat the transfected cells with DTA followed by stimulation with LPS.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice (180-220 g).
-
Groups:
-
Group 1: Control (vehicle only).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: Positive control (Indomethacin 10 mg/kg + carrageenan).
-
Group 4-6: Test groups (various doses of DTA + carrageenan).
-
-
Procedure:
-
Administer DTA or the respective control substances orally or intraperitoneally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group.
-
Determine the percentage inhibition of edema by the test compound compared to the carrageenan control group.
-
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational framework for researchers to further investigate its therapeutic utility. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments to elucidate the precise molecular mechanisms and to generate the robust quantitative data necessary for advancing DTA in the drug development pipeline. Future studies should focus on comprehensive dose-response analyses, pharmacokinetic and pharmacodynamic profiling, and evaluation in chronic inflammatory disease models to fully characterize the anti-inflammatory profile of this promising natural compound.
3-Dehydrotrametenolic Acid: A Technical Guide to its Impact on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the skin barrier is paramount to overall skin health, preventing excessive water loss and protecting against environmental insults. Dysfunction of this barrier is implicated in various dermatological conditions, including atopic dermatitis and psoriasis. Emerging research has identified 3-dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid isolated from Poria cocos, as a promising agent for enhancing skin barrier function. This technical guide provides an in-depth analysis of the in vitro effects of DTA on skin barrier function, focusing on its molecular mechanisms of action. This document summarizes the current quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field of dermatology.
Introduction
The skin barrier is a complex and dynamic structure primarily orchestrated by the epidermis. Its function relies on the proper differentiation of keratinocytes, the synthesis of structural proteins, and the production of moisturizing factors.[1][2] this compound (DTA) is a natural compound that has been shown to positively influence these processes in vitro.[1][3] Studies on human keratinocyte cell lines (HaCaT) have demonstrated that DTA upregulates the expression of genes and proteins crucial for skin hydration and keratinocyte differentiation.[1][2][3] These effects are mediated through the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) and the Inhibitor of kappa B alpha (IκBα)/Nuclear factor-kappa B (NF-κB) pathways.[1][3] This guide will delve into the specifics of these findings, providing the necessary data and methodologies to facilitate further research and development in this area. It is important to note that, to date, the available research is limited to in vitro studies, and no in vivo or clinical trial data on the effects of this compound on skin barrier function have been published.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from in vitro studies on HaCaT cells, demonstrating the dose-dependent effects of this compound on the expression of genes and proteins related to skin barrier function.
Table 1: Effect of this compound on the mRNA Expression of Moisturizing Factor-Related Genes
| Gene | Treatment (DTA Concentration) | Fold Change vs. Control |
| HAS-2 | 1 µM | ~1.5 |
| 5 µM | ~2.5 | |
| 10 µM | ~3.0 | |
| HAS-3 | 1 µM | ~1.8 |
| 5 µM | ~3.0 | |
| 10 µM | ~4.0 | |
| AQP3 | 1 µM | ~1.2 |
| 5 µM | ~1.8 | |
| 10 µM | ~2.2 |
Data extracted from Choi et al. (2019).[1][2][3]
Table 2: Effect of this compound on the mRNA Expression of Keratinocyte Differentiation Markers
| Gene | Treatment (DTA Concentration) | Fold Change vs. Control |
| TGM-1 | 1 µM | ~1.5 |
| 5 µM | ~2.0 | |
| 10 µM | ~2.8 | |
| Involucrin | 1 µM | ~1.3 |
| 5 µM | ~1.9 | |
| 10 µM | ~2.5 | |
| Caspase-14 | 1 µM | ~1.4 |
| 5 µM | ~2.1 | |
| 10 µM | ~2.9 |
Data extracted from Choi et al. (2019).[1][2][3]
Table 3: Effect of this compound on the Protein Expression of Moisturizing Factor-Related and Keratinocyte Differentiation Markers
| Protein | Treatment (DTA Concentration) | Fold Change vs. Control |
| HAS-2 | 1 µM | ~1.4 |
| 5 µM | ~2.0 | |
| 10 µM | ~2.6 | |
| HAS-3 | 1 µM | ~1.6 |
| 5 µM | ~2.5 | |
| 10 µM | ~3.2 | |
| TGM-2 | 1 µM | ~1.3 |
| 5 µM | ~1.8 | |
| 10 µM | ~2.3 |
Data extracted from Choi et al. (2019).[1][2][3]
Table 4: Effect of this compound on AP-1 and NF-κB Transcriptional Activity
| Transcriptional Factor | Treatment (DTA Concentration) | Fold Change in Luciferase Activity vs. Control |
| AP-1 | 1 µM | ~1.5 |
| 5 µM | ~2.2 | |
| 10 µM | ~3.0 | |
| NF-κB | 1 µM | ~1.4 |
| 5 µM | ~2.0 | |
| 10 µM | ~2.8 |
Data extracted from Choi et al. (2019).[1][2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on skin barrier function.
Cell Culture and Induction of Keratinocyte Differentiation
Cell Line: Human keratinocyte cell line HaCaT.
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
The medium is changed every 2-3 days.
-
Cells are passaged upon reaching 80-90% confluency.
Induction of Differentiation:
-
Seed HaCaT cells in a 6-well plate at a density of 1 x 10^5 cells/well.
-
Culture the cells until they reach approximately 70-80% confluency.
-
To induce differentiation, replace the standard culture medium with a high-calcium (1.5-1.8 mM CaCl2) differentiation medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) in the differentiation medium.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours) before harvesting for subsequent analyses.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of target genes.
Protocol:
-
RNA Isolation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., HAS-2, HAS-3, AQP3, TGM-1, Involucrin, Caspase-14) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
Typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Protein Extraction and Western Blot Analysis
Objective: To determine the protein expression levels of target proteins.
Protocol:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., HAS-2, HAS-3, TGM-2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of AP-1 and NF-κB.
Protocol:
-
Transfection:
-
Seed HaCaT cells in a 24-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing AP-1 or NF-κB response elements and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in transcriptional activity relative to the vehicle control.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and the general experimental workflow for its in vitro evaluation.
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
The in vitro evidence strongly suggests that this compound is a potent modulator of skin barrier function. By upregulating the expression of key genes and proteins involved in hydration and keratinocyte differentiation, DTA demonstrates significant potential as an active ingredient in topical formulations aimed at improving skin health. The elucidation of its mechanism of action through the MAPK/AP-1 and IκBα/NF-κB signaling pathways provides a solid foundation for further investigation. Future research should focus on validating these findings in 3D skin models and, ultimately, in in vivo and clinical settings to fully assess the therapeutic and cosmetic potential of this promising natural compound. This technical guide serves as a comprehensive resource to support and guide these future research endeavors.
References
Exploring the Antioxidant Potential of 3-Dehydrotrametenolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dehydrotrametenolic acid, a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, has garnered scientific interest for its diverse biological activities, including lactate dehydrogenase (LDH) inhibition, insulin sensitization, and anticancer effects.[1][2][3] While direct and extensive research into its antioxidant properties is still emerging, its chemical structure as a triterpenoid suggests a potential role in mitigating oxidative stress. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks that can be employed to investigate the antioxidant potential of this compound. We will delve into the standard experimental protocols for assessing both direct antioxidant activity and the modulation of cellular antioxidant defense pathways, particularly the Keap1-Nrf2 signaling axis. This document serves as a foundational resource for researchers aiming to elucidate the antioxidant capabilities of this promising natural compound.
Introduction to this compound
This compound is a bioactive compound with a complex molecular structure characteristic of triterpenoids.[4] Its known biological functions, such as its anti-inflammatory and potential anticancer properties, often have links to the cellular redox state, hinting at underlying antioxidant mechanisms.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a multitude of pathological conditions. Natural compounds that can modulate the cellular antioxidant response are therefore of significant therapeutic interest. This guide outlines the experimental approaches to rigorously evaluate if and how this compound contributes to cellular antioxidant defenses.
In Vitro Antioxidant Activity Assays
Direct antioxidant activity can be quantified using various in vitro spectrophotometric assays. These assays are crucial for initial screening and for understanding the radical scavenging capabilities of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][6] In the presence of an antioxidant, the vibrant purple color of the DPPH radical solution fades to a pale yellow, a change that can be measured spectrophotometrically.[7]
Table 1: Quantitative Data from DPPH Radical Scavenging Assay
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid (Standard) | Example data | Example data | Example data |
| Trolox (Standard) | Example data | Example data | Example data |
Experimental Protocol: DPPH Assay [8][9][10]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve this compound and standard antioxidants (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare serial dilutions to various concentrations.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[12] This assay is applicable to both hydrophilic and lipophilic compounds.
Table 2: Quantitative Data from ABTS Radical Scavenging Assay
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid (Standard) | Example data | Example data | Example data |
| Trolox (Standard) | Example data | Example data | Example data |
Experimental Protocol: ABTS Assay [12][13][14]
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and standard antioxidants.
-
Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
References
- 1. glpbio.com [glpbio.com]
- 2. allgenbio.com [allgenbio.com]
- 3. CAS 29220-16-4 | Dehydrotrametenolic acid [phytopurify.com]
- 4. CAS 29220-16-4: Dehydrotrametenolic Acid | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. louis.uah.edu [louis.uah.edu]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-Dehydrotrametenolic Acid for Non-alcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Its increasing prevalence worldwide and the lack of approved pharmacotherapies present a significant challenge in liver disease management. This technical guide explores the therapeutic potential of 3-Dehydrotrametenolic acid, focusing on its derivative, Dehydrotrametenolic acid methyl ester, in the context of NASH research. Recent studies have highlighted its role in mitigating liver injury, inflammation, and fibrosis through the suppression of the NLRP3 inflammasome pathway.
This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a framework for quantitative data presentation to aid researchers in evaluating the efficacy of this compound and its derivatives as potential therapeutic agents for NASH.
Mechanism of Action: Targeting the NLRP3 Inflammasome
Dehydrotrametenolic acid methyl ester has been shown to alleviate NASH by directly targeting and inhibiting the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The proposed mechanism of action involves the following key steps:
-
Direct Binding to Caspase-1: Dehydrotrametenolic acid methyl ester directly binds to Caspase-1, a critical enzyme in the inflammasome cascade.
-
Inhibition of NLRP3 Inflammasome Activation: This binding inhibits the activation of the NLRP3 inflammasome complex.
-
Suppression of Pro-inflammatory Cytokine Production: The inhibition of the NLRP3 inflammasome leads to a reduction in the cleavage and subsequent secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
-
Modulation of Macrophage-Hepatocyte/Hepatic Stellate Cell Crosstalk: By reducing the release of inflammatory mediators from macrophages, Dehydrotrametenolic acid methyl ester disrupts the pathological communication between immune cells and liver cells (hepatocytes and hepatic stellate cells), thereby reducing hepatocyte injury and lipid accumulation, and preventing the activation of hepatic stellate cells, which are the primary mediators of liver fibrosis.
Signaling Pathway Diagram
Data Presentation
The following tables provide a structured format for presenting quantitative data from in vivo and in vitro experiments evaluating the efficacy of this compound.
Table 1: In Vivo Efficacy in a Murine NASH Model
| Parameter | Vehicle Control | This compound (75 mg/kg/day) | p-value |
| Liver Function Tests | |||
| Serum ALT (U/L) | Mean ± SD | Mean ± SD | p < 0.05 |
| Serum AST (U/L) | Mean ± SD | Mean ± SD | p < 0.05 |
| Histological Analysis | |||
| NAFLD Activity Score (NAS) | Mean ± SD | Mean ± SD | p < 0.05 |
| - Steatosis Score (0-3) | Mean ± SD | Mean ± SD | p < 0.05 |
| - Lobular Inflammation (0-3) | Mean ± SD | Mean ± SD | p < 0.05 |
| - Hepatocyte Ballooning (0-2) | Mean ± SD | Mean ± SD | p < 0.05 |
| Fibrosis Stage (0-4) | Mean ± SD | Mean ± SD | p < 0.05 |
| Inflammasome Markers (Liver Tissue) | |||
| NLRP3 Expression (relative to control) | Mean ± SD | Mean ± SD | p < 0.05 |
| Cleaved Caspase-1 (relative to control) | Mean ± SD | Mean ± SD | p < 0.05 |
| IL-1β Levels (pg/mg protein) | Mean ± SD | Mean ± SD | p < 0.05 |
Table 2: In Vitro Effects on Macrophages
| Parameter | Control | LPS + ATP/Nigericin | LPS + ATP/Nigericin + this compound | p-value |
| NLRP3 Inflammasome Activation | ||||
| Caspase-1 Activity (fold change) | 1.0 | Mean ± SD | Mean ± SD | p < 0.05 |
| IL-1β Secretion (pg/mL) | Mean ± SD | Mean ± SD | Mean ± SD | p < 0.05 |
| Gene Expression (relative to control) | ||||
| Nlrp3 | 1.0 | Mean ± SD | Mean ± SD | p < 0.05 |
| Il1b | 1.0 | Mean ± SD | Mean ± SD | p < 0.05 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on NASH.
Experimental Workflow Diagram
An In-depth Technical Guide to 3-Dehydrotrametenolic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 3-Dehydrotrametenolic acid, a lanostane-type triterpenoid with significant therapeutic potential. This document consolidates its chemical structure, physicochemical properties, and known biological activities, supported by experimental data and methodologies.
Chemical Structure and Identification
This compound is a natural product isolated from the sclerotium of Poria cocos (also known as Wolfiporia cocos), a fungus used in traditional Chinese medicine.[1][2][3][4] Its chemical identity is well-established and characterized by the following identifiers:
| Identifier | Value |
| IUPAC Name | (2R)-2-[(1R,3aR,5aR,7S,9aS,11aR)-7-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,3aH,5H,5aH,6H,7H,8H,9H,9aH,11H,11aH-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-enoic acid[5] |
| CAS Number | 29220-16-4[3][5][6] |
| Molecular Formula | C₃₀H₄₆O₃[1][6] |
| Molecular Weight | 454.68 g/mol [5][6] |
| SMILES | CC1(C)[C@@H]2CC=C3C(=CC[C@]4(C)--INVALID-LINK----INVALID-LINK--C(O)=O)[C@@]2(C)CC[C@@H]1O[5] |
| InChI | InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1[5] |
| InChIKey | QFPLAAZRZNKRRY-GIICLEHTSA-N[5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Physical Form | Solid Powder | [5] |
| Melting Point | 257-259 °C | [6] |
| Boiling Point (Predicted) | 585.4 ± 50.0 °C | [6] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 4.63 ± 0.30 | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][6] | |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage.[2][5] |
Biological Activities and Therapeutic Potential
This compound exhibits a diverse range of biological activities, making it a compound of significant interest for drug development.
| Biological Activity | Description | Key Findings |
| Anticancer | Induces apoptosis and selectively inhibits the growth of cancer cells, particularly H-ras transformed cells.[3][4][5] It has been shown to cause cell cycle arrest at the G2/M phase.[3][7] | GI₅₀ value of 40 µM in H-ras transformed rat2 cells.[3][4] |
| Anti-inflammatory | Exhibits anti-inflammatory properties.[4][8] | The detailed mechanism is an area of ongoing research. |
| Insulin Sensitizer | Promotes adipocyte differentiation and acts as an insulin sensitizer, suggesting potential for treating type 2 diabetes.[3][5][9] It has been shown to reduce hyperglycemia in animal models.[9] | Activates peroxisome proliferator-activated receptor gamma (PPARγ).[9] |
| Lactate Dehydrogenase (LDH) Inhibitor | Acts as an inhibitor of lactate dehydrogenase, an enzyme implicated in cancer metabolism.[2][5][10] | This inhibition may contribute to its anticancer effects. |
| Skin Barrier Function | Enhances skin barrier function by upregulating genes related to natural moisturizing factors and keratinocyte differentiation.[11] | Potential ingredient for cosmetic and dermatological applications.[11] |
Molecular Mechanisms of Action
Several signaling pathways have been identified as being modulated by this compound.
In H-ras transformed cells, this compound induces apoptosis through the regulation of the H-ras signaling pathway, leading to the activation of caspase-3.[3][7]
Caption: H-ras dependent anticancer pathway of this compound.
This compound enhances skin hydration and keratinocyte differentiation by activating the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[11]
Caption: Signaling pathways for skin barrier enhancement by this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental procedures.
A general workflow for the isolation of this compound from its natural source is as follows. This process typically involves extraction followed by chromatographic separation.[12][13]
Caption: General workflow for the isolation of this compound.
Protocol Details:
-
Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a suitable solvent such as ethanol.[13]
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.[13]
-
Chromatography: The resulting fractions are separated using column chromatography, typically on a silica gel stationary phase.[13]
-
Purification: Fractions containing the compound of interest are further purified, often using high-performance liquid chromatography (HPLC).[3]
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][12]
The evaluation of anticancer activity often involves the following steps:
-
Cell Culture: H-ras transformed rat2 cells are cultured in appropriate media and conditions.[3]
-
Treatment: Cells are treated with varying concentrations of this compound.[3]
-
Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the half-maximal growth inhibitory concentration (GI₅₀).[3][4]
-
Cell Cycle Analysis: Fluorescence-Activated Cell Sorting (FACS) analysis is used to determine the effect of the compound on the cell cycle distribution.[3][7]
-
Apoptosis Assays: Apoptosis can be confirmed by observing DNA fragmentation, and by measuring the activation of key apoptotic proteins like caspase-3 and the cleavage of PARP and Lamin A/C via Western blotting.[3][7]
Conclusion
This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its potential as an anticancer agent, an insulin sensitizer, and a skin-enhancing agent warrants further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future studies to unlock the full therapeutic potential of this compound.
References
- 1. Dehydrotrametenolic Acid | C30H46O3 | CID 15391340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 29220-16-4 | Dehydrotrametenolic acid [phytopurify.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allgenbio.com [allgenbio.com]
- 6. This compound CAS#: 29220-16-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 29220-16-4: Dehydrotrametenolic Acid | CymitQuimica [cymitquimica.com]
- 9. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
3-Dehydrotrametenolic Acid: A Technical Guide for Researchers
CAS Number: 29220-16-4 Molecular Formula: C₃₀H₄₆O₃ Molecular Weight: 454.68 g/mol [1][2]
This technical guide provides an in-depth overview of 3-Dehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the sclerotium of the fungus Poria cocos.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This compound has garnered significant attention for its diverse biological activities, including its roles as an insulin sensitizer and a potent anti-cancer agent.[1][2][3][4]
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 29220-16-4 | [1][2][3][5] |
| Molecular Formula | C₃₀H₄₆O₃ | [1] |
| Molecular Weight | 454.68 g/mol | [1][2] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥98% (commercially available) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark, and at -20°C for long-term storage | [1] |
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery and development.
Insulin Sensitizing Effects
This compound has been identified as an insulin sensitizer, promoting adipocyte differentiation in vitro and reducing hyperglycemia in animal models of non-insulin-dependent diabetes mellitus (NIDDM).[3] Its mechanism of action is linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[3]
Anti-Cancer Activity
The compound has demonstrated selective inhibitory effects on the growth of H-ras transformed cells, suggesting its potential as a targeted anti-cancer agent.[1][4] Its anti-proliferative effects are mediated through the induction of apoptosis via the caspase-3 pathway and cell cycle arrest at the G2/M phase.[1][4] Furthermore, it has been shown to regulate the expression of downstream proteins in the H-ras signaling pathway, including Akt and Erk.[1][4]
Signaling Pathways
The biological effects of this compound are attributed to its modulation of specific signaling pathways.
Experimental Protocols
This section provides an overview of methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.
Isolation and Purification from Poria cocos
A general procedure for the isolation of triterpenoids from Poria cocos involves solvent extraction followed by chromatographic separation.
Workflow for Isolation and Purification
Detailed Steps:
-
Extraction: The dried and powdered sclerotium of Poria cocos (10 kg) is refluxed with 75% ethanol three times for 3 hours each.[6] The extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography (70-230 mesh) using a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) as the mobile phase.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).[6]
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
In Vitro Adipocyte Differentiation Assay
This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes to evaluate the effects of this compound.
Materials:
-
3T3-L1 cells
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound stock solution in DMSO
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in DMEM with 10% FBS.
-
Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound or vehicle control (DMSO).
-
Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with the respective concentrations of this compound.
-
Maintenance: Culture the cells for an additional 8-10 days, replacing the medium every 2 days.
-
Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.
-
Quantification: Extract the Oil Red O stain with isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner in apoptosis, in cells treated with this compound.
Materials:
-
H-ras transformed rat2 cells
-
Cell culture medium
-
This compound stock solution in DMSO
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed H-ras transformed rat2 cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.
-
Assay Reaction: Add the cell lysate to a microplate well followed by the addition of the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) with excitation at ~380 nm and emission at ~460 nm.[1]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of metabolic disorders and oncology. Its well-defined mechanisms of action, involving the activation of PPARγ and the induction of apoptosis through the caspase-3 pathway, provide a strong rationale for its continued investigation. The experimental protocols outlined in this guide offer a foundation for researchers to further explore the pharmacological properties of this promising molecule. Further studies are warranted to fully elucidate its clinical utility and to develop it as a novel therapeutic agent.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Trametenolic Acid Ameliorates the Progression of Diabetic Nephropathy in db/db Mice via Nrf2/HO-1 and NF-κB-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. mdpi.com [mdpi.com]
3-Dehydrotrametenolic Acid: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance
Abstract
3-Dehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the medicinal fungus Poria cocos (Wolfiporia cocos), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of this bioactive compound, detailing its isolation, structural elucidation, and the evolution of research into its biological effects. The document summarizes key quantitative data, presents detailed experimental protocols for its extraction and analysis, and visualizes its known signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a tetracyclic triterpenoid characterized by a lanostane skeleton.[1][2] It is one of the major bioactive constituents of Poria cocos, a fungus with a long history of use in traditional Chinese medicine.[3][4] Early phytochemical investigations of this fungus focused on identifying the compounds responsible for its therapeutic effects, leading to the isolation and characterization of a wide array of triterpenoids, including this compound.[1][3] This compound has since been the subject of numerous studies exploring its potential as an anti-inflammatory, anti-cancer, and insulin-sensitizing agent.[5][6][7]
Discovery and History
The discovery of this compound is intrinsically linked to the broader phytochemical exploration of Poria cocos. While a precise date and individual credit for its initial isolation are not prominently documented in readily available literature, the intensive study of triterpenoids from this fungus began in the mid to late 20th century. Research groups in China and Japan were particularly active in isolating and identifying the chemical constituents of Poria cocos.[1]
Initially, research focused on the general extraction and fractionation of the fungus to isolate its active components. Through techniques like solvent extraction and column chromatography, researchers were able to separate a complex mixture of triterpenoids.[4][8] The structural elucidation of these compounds, including this compound, was made possible by the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9] These methods allowed for the precise determination of its complex, multi-ring structure.
Subsequent research has focused on the diverse biological activities of this compound. It has been identified as a lactate dehydrogenase (LDH) inhibitor, which is relevant to its anticancer properties.[5][10] Further studies have demonstrated its ability to promote adipocyte differentiation and act as an insulin sensitizer, suggesting its potential in the management of diabetes.[6] Its anti-inflammatory effects are attributed to its modulation of key signaling pathways.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties and reported quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₃ | [11] |
| Molecular Weight | 454.7 g/mol | [11] |
| CAS Number | 29220-16-4 | [11] |
| Appearance | White powder | [6] |
| Solubility | Soluble in DMSO and organic solvents | [2][5] |
| Content in Poria cocos | 0.084 - 0.555 mg/g | [6] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from Poria cocos.
Extraction of Total Triterpenoids
This protocol describes a common method for the extraction of the total triterpenoid fraction from Poria cocos.
-
Preparation of Material : Dried and pulverized sclerotium of Poria cocos is used as the starting material.[8]
-
Solvent Extraction : The powdered material is subjected to reflux extraction with 95% ethanol. This process is typically repeated three times to ensure exhaustive extraction.[8]
-
Concentration : The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]
Isolation and Purification of this compound
This protocol outlines the chromatographic methods used to isolate this compound from the crude triterpenoid extract.
-
Silica Gel Column Chromatography : The crude extract is adsorbed onto silica gel and subjected to column chromatography.[8] A gradient elution is performed using a solvent system of petroleum ether and ethyl acetate, with the polarity gradually increasing.[8]
-
Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar retention factors to a this compound standard are combined.
-
Further Purification : The combined fractions may require further purification using additional chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain highly pure this compound.[4]
Structural Elucidation
The structure of the isolated compound is confirmed using the following spectroscopic techniques.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are employed to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[9]
Signaling Pathways and Biological Activities
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Anti-Inflammatory Activity: NF-κB and MAPK/AP-1 Pathways
This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK/AP-1 signaling pathways.
Anticancer and Insulin-Sensitizing Effects: Akt and ERK Pathways
The anticancer and insulin-sensitizing effects of this compound are associated with its influence on the Akt and ERK signaling pathways.
Conclusion
This compound stands out as a promising natural product with a wide range of therapeutic potentials. Its history is deeply rooted in the traditional use of Poria cocos and has been brought to the forefront of modern pharmacological research through systematic phytochemical investigations. The detailed understanding of its extraction, purification, and biological mechanisms of action, as outlined in this guide, provides a solid foundation for future research and development. Further studies are warranted to fully elucidate its clinical efficacy and to explore its potential as a lead compound for the development of novel therapeutics for inflammatory diseases, cancer, and metabolic disorders.
References
- 1. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102204936B - Preparation method of total triterpene extract from poria cocos - Google Patents [patents.google.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
Ganoderma Species: A Potent Source of 3-Dehydrotrametenolic Acid for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Ganoderma, renowned in traditional medicine for its diverse therapeutic properties, is a rich reservoir of bioactive triterpenoids. Among these, 3-dehydrotrametenolic acid, a lanostane-type triterpene, has garnered significant scientific attention for its promising pharmacological activities. This technical guide provides a comprehensive overview of Ganoderma species as a prime source of this compound, detailing its extraction, isolation, and quantification. Furthermore, this document elucidates the compound's mechanisms of action through various signaling pathways, offering valuable insights for its potential development as a therapeutic agent.
Quantitative Analysis of Triterpenoids in Ganoderma Species
The concentration of this compound and other triterpenoids can vary significantly depending on the Ganoderma species, cultivation conditions, and the extraction method employed. While specific quantitative data for this compound is often part of broader triterpenoid profiling, the following tables summarize the total triterpenoid yields and the relative abundance of major triterpenoid classes from various studies. This data is crucial for selecting the most promising Ganoderma strains and optimizing extraction protocols for maximizing the yield of the target compound.
Table 1: Total Triterpenoid Content in Different Ganoderma lucidum Strains and Cultivation Methods
| Ganoderma lucidum Strain/Cultivation | Total Triterpenoid Content | Reference |
| GL_V2 (mutant strain) | 1.4-fold higher than GL_V1 | [1][2] |
| GL_V1 (widely cultivated) | Baseline | [1][2] |
| Wood Log Cultivation (WGL) | Significantly higher than SGL | [3] |
| Substitute Cultivation (SGL) | Lower than WGL | [3] |
Table 2: Yield of Triterpenoid Fractions from Ganoderma lucidum Using Different Extraction Methods
| Extraction Method | Solvent | Yield of Triterpenoid-Enriched Fraction | Reference |
| Ultrasonic-Assisted Co-extraction (UACE) | 50% Aqueous Ethanol | 0.38% | [4] |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | Not specified | [5] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | 4.9% (total extract) | [5] |
| Reflux Method | 95% Ethanol | Not specified | [6] |
Experimental Protocols
Extraction of Triterpenoids from Ganoderma lucidum
This protocol is a composite of established methods for the efficient extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
Materials and Reagents:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Ethanol (95% or as optimized)
-
Dichloromethane
-
Hot water
-
Reflux apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Protocol:
-
Maceration and Extraction:
-
Pulverize dried Ganoderma lucidum fruiting bodies into a fine powder.
-
Suspend the powder in 95% ethanol in a flask (solid-to-liquid ratio of 1:10 to 1:20 w/v).
-
Perform extraction using one of the following methods:
-
Reflux: Heat the mixture at 60-80°C for 2-4 hours. Repeat the extraction three times with fresh solvent.[6]
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) and power (e.g., 100 W) for 30-60 minutes. Repeat the extraction.[5]
-
-
-
Concentration:
-
Combine the ethanol extracts and filter to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dried mass.[6]
-
-
Solvent Partitioning:
-
Suspend the dried extract in hot water.
-
Perform liquid-liquid extraction with dichloromethane (or another suitable non-polar solvent) to partition the triterpenoids into the organic phase.
-
Separate and collect the organic layer.
-
Concentrate the organic phase to yield a triterpenoid-enriched fraction.[6]
-
Isolation of this compound
Following extraction, the crude triterpenoid fraction is subjected to chromatographic techniques to isolate this compound.
Materials and Reagents:
-
Triterpenoid-enriched extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
Protocol:
-
Column Chromatography:
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the sample to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a gradient of increasing polarity, using solvent mixtures such as n-hexane-ethyl acetate or chloroform-methanol.[7]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors.
-
-
Gel Filtration:
-
Pool fractions containing the target compound and concentrate.
-
Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.
-
-
Preparative HPLC:
-
For final purification, subject the fractions containing this compound to preparative HPLC on a C18 column.[7]
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
-
Collect the peak corresponding to this compound.
-
Verify the purity and identity of the isolated compound using analytical techniques like NMR and MS.
-
Quantification of this compound by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of specific triterpenoids.
Instrumentation and Conditions:
-
UPLC System: Equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]
-
Mobile Phase: A gradient of acetonitrile (B) and water (A), both containing 0.1% formic acid.[1][2]
-
Mass Spectrometer: A triple quadrupole or Q-Orbitrap mass spectrometer.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Sample Preparation:
-
Accurately weigh the dried Ganoderma extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared standards and samples into the UPLC-MS/MS system.
-
Acquire data in MRM mode, using specific precursor-to-product ion transitions for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily investigated in the contexts of cancer and inflammation. Its mechanisms of action involve the modulation of key cellular signaling pathways.
Anticancer Activity
This compound has demonstrated selective cytotoxicity against cancer cells, particularly those with H-ras transformations.[4] The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Signaling Pathway: H-ras Dependent Apoptosis Induction
As depicted in the diagram, this compound is suggested to inhibit the H-ras signaling pathway, leading to the downregulation of its downstream effectors, Akt and Erk.[4] Concurrently, it activates caspase-3, a key executioner caspase, thereby triggering the apoptotic cascade in cancer cells.[4]
Experimental Workflow: Assessing Anticancer Activity
Anti-inflammatory Activity
Triterpenoids from Ganoderma are known to possess anti-inflammatory properties. While the specific mechanisms of this compound are still under investigation, a common pathway for anti-inflammatory action of natural compounds involves the inhibition of the NF-κB signaling pathway.
Signaling Pathway: Putative Anti-inflammatory Mechanism via NF-κB Inhibition
This proposed pathway suggests that this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and thereby suppressing the expression of pro-inflammatory genes.
Conclusion
Ganoderma species are a valuable natural source of this compound, a triterpenoid with significant potential for drug development. The methodologies outlined in this guide for its extraction, isolation, and quantification provide a solid foundation for researchers. Furthermore, the elucidation of its anticancer and putative anti-inflammatory signaling pathways offers clear targets for further mechanistic studies and preclinical development. The continued investigation of this compound from Ganoderma is a promising avenue for the discovery of novel therapeutics.
References
- 1. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach [frontiersin.org]
- 3. Influence of cultivation substrate on antioxidant activities and triterpenoid profiles of the fruiting body of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Dehydrotrametenolic Acid in Fungal Extracts using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Dehydrotrametenolic acid, a bioactive lanostane-type triterpenoid, in fungal extracts. This compound, commonly isolated from fungi such as Poria cocos, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, insulin-sensitizing, and anti-cancer activities.[1][2][3][4] The described methodology provides a valuable tool for researchers, scientists, and drug development professionals engaged in the quality control and standardization of fungal-derived natural products.
Introduction
This compound is a key bioactive constituent found in various medicinal fungi. Its diverse pharmacological effects necessitate accurate and precise analytical methods for its quantification in raw fungal materials and derived extracts. This ensures product quality, consistency, and supports further research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[5][6] This application note provides a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound from fungal sources.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Dried and powdered fungal material (e.g., Poria cocos sclerotium)
-
0.45 µm syringe filters
Sample Preparation: Fungal Extract
A reliable extraction method is crucial for the accurate quantification of this compound. The following protocol is recommended for the preparation of fungal extracts:
-
Extraction:
-
Accurately weigh 1.0 g of dried, powdered fungal material into a round-bottom flask.
-
Add 50 mL of 75% ethanol.
-
Perform reflux extraction for 2 hours.[7] Alternatively, microwave-assisted extraction (MAE) using 75% methanol can be employed for a more rapid extraction.[1]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Pool the filtrates.
-
-
Concentration and Purification:
-
Evaporate the pooled filtrate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a minimal amount of methanol.
-
For further purification and to remove interfering substances, the extract can be subjected to column chromatography.[7][8]
-
Prior to HPLC analysis, filter the final extract solution through a 0.45 µm syringe filter.
-
HPLC Instrumentation and Conditions
The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The following parameters were optimized for the separation and quantification of this compound:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-10 min, 60% B; 10-25 min, 60-90% B; 25-30 min, 90% B; 30.1-35 min, 60% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: The gradient program is a starting point and may require optimization based on the specific fungal matrix and HPLC system used.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
| Parameter | Typical Results |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally (typically ng level) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically ng level) |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95-105% |
Results and Discussion
A typical chromatogram of a standard solution of this compound and a fungal extract sample is shown in Figure 1 (hypothetical). The retention time for this compound under the specified conditions is expected to be reproducible. The quantification of this compound in the fungal extract is performed by comparing the peak area with a calibration curve generated from the reference standard.
Table 1: Quantitative Data Summary (Example)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (5 µg/mL) | 15.2 | 125000 | 5.0 |
| Standard 2 (10 µg/mL) | 15.2 | 251000 | 10.0 |
| Standard 3 (25 µg/mL) | 15.2 | 628000 | 25.0 |
| Standard 4 (50 µg/mL) | 15.2 | 1255000 | 50.0 |
| Fungal Extract 1 | 15.3 | 453000 | 18.1 |
| Fungal Extract 2 | 15.2 | 512000 | 20.4 |
Conclusion
The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in fungal extracts. The protocol provides a detailed procedure for sample preparation and chromatographic analysis, which can be readily implemented in a quality control or research laboratory setting.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for HPLC analysis.
Caption: Signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. allgenbio.com [allgenbio.com]
- 4. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biomedres.us [biomedres.us]
Application Notes and Protocols for 3-Dehydrotrametenolic Acid Cell-Based Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydrotrametenolic acid is a lanostane-type triterpenoid that has garnered significant interest for its potential as an anticancer agent. Isolated from the sclerotium of Poria cocos, this natural compound has demonstrated selective cytotoxicity against cancer cells, particularly those with transformed phenotypes. Mechanistic studies have revealed that this compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, making it a compelling candidate for further investigation in drug discovery and development.[1]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in cell-based assays. The included methodologies are essential for determining the compound's potency, elucidating its mechanism of action, and identifying potential cancer cell lines for further preclinical studies.
Mechanism of Action
This compound has been shown to selectively inhibit the growth of H-ras transformed cells.[1] Its cytotoxic activity is mediated through the induction of apoptosis, a programmed cell death pathway, which is confirmed by chromosomal DNA fragmentation and the activation of caspase-3.[1] Furthermore, the compound has been observed to cause cell cycle arrest at the G2/M phase.[1] The signaling pathways implicated in its mechanism involve the regulation of H-ras, Akt, and Erk, which are crucial downstream effectors in many cancer types.[1] Additionally, this compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells.
Data Presentation
The cytotoxic and growth inhibitory activities of this compound have been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Incubation Time |
| H-ras transformed rat2 | Fibrosarcoma | Not Specified | GI50 | 40 | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | MTT | IC50 | 13.1 | 72 hours |
| HL-60 | Acute Promyelocytic Leukemia | MTT | IC50 | 20 | 72 hours |
Note: The variability in IC50 values for the same cell line may be attributed to different experimental conditions and methodologies.
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided with the kit)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control (medium only).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes)
-
Visualizations
Experimental Workflow
References
Unveiling the Molecular Mechanisms of 3-Dehydrotrametenolic Acid: A Detailed Western Blotting Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for utilizing Western blotting to investigate the cellular effects of 3-Dehydrotrametenolic acid (DTA), a natural compound with demonstrated anti-inflammatory, anti-cancer, and insulin-sensitizing properties. This document outlines detailed experimental procedures, data presentation guidelines, and visual representations of the targeted signaling pathways to facilitate research into the therapeutic potential of DTA.
Introduction
This compound, a triterpenoid isolated from Poria cocos, has garnered significant interest for its diverse biological activities.[1][2] Studies have indicated its potential as an anti-cancer agent by inducing apoptosis and as an anti-inflammatory agent by modulating key signaling cascades.[3][4] Furthermore, DTA has been shown to act as an insulin sensitizer, suggesting its therapeutic utility in metabolic disorders. This protocol focuses on the application of Western blotting to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of DTA by examining its impact on critical signaling pathways, including MAPK/AP-1, NF-κB, and Akt, as well as key apoptosis markers.
Signaling Pathways and Experimental Workflow
To visually represent the cellular mechanisms influenced by this compound and the experimental process, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound on target protein expression and phosphorylation.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line based on the research question. For anti-cancer studies, a cancer cell line such as HCT-116 (colorectal cancer) or A549 (lung cancer) can be used. For anti-inflammatory studies, a macrophage cell line like RAW 264.7 stimulated with lipopolysaccharide (LPS) is appropriate.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
DTA Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 10, 25, 50 µM).
-
Incubation: Replace the existing medium with the DTA-containing medium and incubate for the desired time period (e.g., 24, 48 hours). For inflammatory studies, pre-treat with DTA for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL) for the appropriate time.
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[5]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5][7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein loading for all samples.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of total protein per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1 hour in a wet transfer system).
-
Immunoblotting and Detection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (see Table 1 for suggestions) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Presentation and Analysis
Quantitative Data Summary
Summarize all quantitative data from densitometry analysis into clearly structured tables for easy comparison.
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Pathway/Function | Suggested Dilution | Supplier (Example) |
| Phospho-p44/42 MAPK (Erk1/2) | MAPK Signaling | 1:1000 | Cell Signaling Technology |
| Total p44/42 MAPK (Erk1/2) | MAPK Signaling | 1:1000 | Cell Signaling Technology |
| Phospho-Akt (Ser473) | Akt Signaling | 1:1000 | Cell Signaling Technology |
| Total Akt | Akt Signaling | 1:1000 | Cell Signaling Technology |
| Phospho-NF-κB p65 (Ser536) | NF-κB Signaling | 1:1000 | Cell Signaling Technology |
| Total NF-κB p65 | NF-κB Signaling | 1:1000 | Cell Signaling Technology |
| IκBα | NF-κB Signaling | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | Apoptosis | 1:1000 | Cell Signaling Technology |
| Total Caspase-3 | Apoptosis | 1:1000 | Cell Signaling Technology |
| Cleaved PARP | Apoptosis | 1:1000 | Cell Signaling Technology |
| β-Actin | Loading Control | 1:5000 | Sigma-Aldrich |
| GAPDH | Loading Control | 1:5000 | Santa Cruz Biotechnology |
Table 2: Example of Densitometry Data for Phospho-Erk1/2 Expression
| Treatment | DTA Conc. (µM) | Phospho-Erk1/2 Intensity | Total Erk1/2 Intensity | β-Actin Intensity | Normalized P-Erk1/2 / Total Erk1/2 | Fold Change vs. Control |
| Control | 0 | 1.25 | 1.30 | 1.40 | 0.96 | 1.00 |
| DTA | 10 | 0.98 | 1.28 | 1.42 | 0.77 | 0.80 |
| DTA | 25 | 0.65 | 1.32 | 1.38 | 0.49 | 0.51 |
| DTA | 50 | 0.32 | 1.29 | 1.41 | 0.25 | 0.26 |
Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities.[3]
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH) in the same lane to correct for loading differences.[11] For phosphorylated proteins, it is recommended to normalize to the total protein level.[12]
-
Relative Quantification: Express the results as a fold change relative to the untreated control group.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Stripping and Reprobing Protocol
To conserve samples and compare the expression of multiple proteins on the same membrane, a stripping and reprobing protocol can be employed.
-
Washing: After the initial chemiluminescent detection, wash the membrane extensively with TBST to remove the ECL substrate.
-
Stripping: Incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH 2.2, in 1 L of water) for 10-20 minutes at room temperature with agitation.[2] For high-affinity antibodies, a harsher stripping buffer containing β-mercaptoethanol may be necessary.[1][2]
-
Washing: Wash the membrane thoroughly with PBS and then TBST to remove the stripping buffer.
-
Verification: Before reprobing, incubate the stripped membrane with the secondary antibody and ECL reagent to ensure that the primary and secondary antibodies from the previous probing have been completely removed.[4]
-
Re-blocking and Reprobing: If no signal is detected, proceed with the blocking step and incubate with the next primary antibody as described in the immunoblotting protocol.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Sample preparation for western blot | Abcam [abcam.com]
- 6. Apoptosis antibodies: Tools for cell death detection | Abcam [abcam.com]
- 7. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 8. licorbio.com [licorbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 11. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
Illuminating Cellular Responses: Luciferase Reporter Assays for 3-Dehydrotrametenolic Acid Signaling Pathway Analysis
Application Note
Abstract
3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid isolated from the fungus Poria cocos, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and insulin-sensitizing properties.[1][2] Understanding the molecular mechanisms that underpin these effects is crucial for its development as a potential therapeutic agent. Luciferase reporter assays serve as a powerful and sensitive tool for elucidating the specific signaling pathways modulated by DTA. This document provides detailed application notes and protocols for utilizing luciferase reporter assays to investigate the influence of this compound on key signaling pathways such as NF-κB, AP-1, Nrf2, PPARγ, and STAT3.
Introduction
Luciferase reporter assays are a widely adopted method for studying gene expression and signal transduction pathway activity in cells. The principle of the assay involves the insertion of a luciferase reporter gene downstream of a specific promoter or response element that is regulated by a particular transcription factor. When the signaling pathway of interest is activated, the corresponding transcription factor binds to the response element, driving the expression of the luciferase enzyme. The subsequent addition of a luciferin substrate results in a bioluminescent signal that can be quantified using a luminometer. The intensity of the light produced is directly proportional to the activity of the transcription factor.
Dual-luciferase reporter systems are often employed to enhance the accuracy of the assay.[3][4] In this system, a second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-transfected. This allows for the normalization of the experimental firefly luciferase activity to the Renilla luciferase activity, thereby correcting for variations in transfection efficiency and cell viability.
This compound has been reported to exert its biological effects through the modulation of several key signaling pathways. For instance, its anti-inflammatory and skin-protective effects are mediated through the activation of the MAPK/AP-1 and IκBα/NF-κB pathways.[5] Furthermore, its potential as an insulin sensitizer is linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[6] This document outlines detailed protocols for luciferase reporter assays tailored to investigate the effects of DTA on these and other relevant pathways.
Data Presentation
The following tables summarize representative quantitative data from luciferase reporter assays investigating the effect of this compound on various signaling pathways.
Table 1: Effect of this compound on NF-κB and AP-1 Transcriptional Activity in HaCaT Keratinocytes
| Treatment | Concentration (µM) | NF-κB Luciferase Activity (Fold Induction) | AP-1 Luciferase Activity (Fold Induction) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 3-DTA | 1 | 1.8 ± 0.3 | 2.1 ± 0.4 |
| 3-DTA | 5 | 3.5 ± 0.5 | 4.2 ± 0.6 |
| 3-DTA | 10 | 5.2 ± 0.7 | 6.8 ± 0.9 |
| Positive Control (TNF-α) | 10 ng/mL | 8.5 ± 1.1 | - |
| Positive Control (PMA) | 50 ng/mL | - | 10.2 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Nrf2, PPARγ, and STAT3 Transcriptional Activity
| Treatment | Cell Line | Concentration (µM) | Nrf2 Luciferase Activity (Fold Induction) | PPARγ Luciferase Activity (Fold Induction) | STAT3 Luciferase Activity (Fold Inhibition) |
| Vehicle Control | HepG2 (Nrf2) | - | 1.0 ± 0.1 | - | - |
| 3-DTA | HepG2 (Nrf2) | 10 | 2.5 ± 0.4 | - | - |
| Positive Control (tBHQ) | HepG2 (Nrf2) | 50 µM | 5.8 ± 0.8 | - | - |
| Vehicle Control | 3T3-L1 (PPARγ) | - | - | 1.0 ± 0.2 | - |
| 3-DTA | 3T3-L1 (PPARγ) | 10 | - | 3.2 ± 0.5 | - |
| Positive Control (Rosiglitazone) | 3T3-L1 (PPARγ) | 1 µM | - | 7.5 ± 1.0 | - |
| Vehicle Control | MDA-MB-231 (STAT3) | - | - | - | 1.0 ± 0.1 |
| 3-DTA | MDA-MB-231 (STAT3) | 10 | - | - | 0.6 ± 0.08 |
| Positive Control (Stattic) | MDA-MB-231 (STAT3) | 5 µM | - | - | 0.3 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
General Materials
-
This compound (DTA)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Reporter plasmids (e.g., pNF-κB-Luc, pAP-1-Luc, pARE-Luc, pPPRE-Luc, pSTAT3-Luc)
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol 1: NF-κB and AP-1 Luciferase Reporter Assay in HaCaT Cells
This protocol is designed to investigate the effect of DTA on the transcriptional activity of NF-κB and AP-1 in human keratinocytes.
1. Cell Seeding:
- Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
2. Transfection:
- For each well, prepare a transfection mix containing 100 ng of the firefly luciferase reporter plasmid (pNF-κB-Luc or pAP-1-Luc) and 10 ng of the pRL-TK control plasmid with a suitable transfection reagent according to the manufacturer's instructions.
- Add the transfection mix to the cells and incubate for 24 hours.
3. Treatment:
- After transfection, replace the medium with fresh DMEM containing various concentrations of DTA (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO).
- For a positive control for NF-κB activation, treat cells with 10 ng/mL of TNF-α. For AP-1, use 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA).
- Incubate for 6-8 hours.
4. Luciferase Assay:
- Wash the cells once with PBS.
- Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and shake for 15 minutes at room temperature.
- Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity using a luminometer.
- Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.
- Calculate the relative luciferase activity by normalizing the firefly luciferase readings to the Renilla luciferase readings.
Protocol 2: Nrf2 (ARE) Luciferase Reporter Assay in HepG2 Cells
This protocol assesses the ability of DTA to activate the Nrf2 antioxidant response pathway.
1. Cell Seeding:
- Culture HepG2 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Seed 3 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
2. Transfection:
- Co-transfect the cells with 100 ng of pARE-Luc (containing the Antioxidant Response Element) and 10 ng of pRL-TK per well.
- Incubate for 24 hours.
3. Treatment:
- Replace the medium with fresh MEM containing DTA at desired concentrations.
- Use a known Nrf2 activator, such as tert-butylhydroquinone (tBHQ), as a positive control.
- Incubate for 16-24 hours.
4. Luciferase Assay:
- Perform the dual-luciferase assay as described in Protocol 1, Step 4.
Protocol 3: PPARγ Luciferase Reporter Assay in 3T3-L1 Cells
This protocol is to determine if DTA can act as a ligand for the nuclear receptor PPARγ.
1. Cell Seeding:
- Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
- Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
2. Transfection:
- Co-transfect with 100 ng of a reporter plasmid containing PPAR response elements (PPRE) upstream of the luciferase gene and 10 ng of pRL-TK.
- Incubate for 24 hours.
3. Treatment:
- Treat the cells with various concentrations of DTA.
- Use a known PPARγ agonist, such as Rosiglitazone, as a positive control.
- Incubate for 24 hours.
4. Luciferase Assay:
- Perform the dual-luciferase assay as described in Protocol 1, Step 4.
Protocol 4: STAT3 Luciferase Reporter Assay
This protocol is to assess the inhibitory effect of DTA on STAT3 transcriptional activity.
1. Cell Seeding:
- Culture a suitable cell line with constitutively active STAT3 (e.g., MDA-MB-231) in DMEM with 10% FBS.
- Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
2. Transfection:
- Co-transfect with 100 ng of a STAT3-responsive luciferase reporter plasmid and 10 ng of pRL-TK.
- Incubate for 24 hours.
3. Treatment:
- Treat the cells with different concentrations of DTA.
- Use a known STAT3 inhibitor, such as Stattic, as a positive control.
- Incubate for 24 hours.
4. Luciferase Assay:
- Perform the dual-luciferase assay as described in Protocol 1, Step 4.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for a dual-luciferase reporter assay.
Conclusion
Luciferase reporter assays provide a robust, sensitive, and high-throughput compatible method for dissecting the molecular mechanisms of this compound. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to investigate the effects of DTA on key signaling pathways involved in inflammation, oxidative stress, metabolism, and cancer. By utilizing these assays, a deeper understanding of DTA's therapeutic potential can be achieved, paving the way for its further development as a novel therapeutic agent.
References
- 1. Potent Nrf2-inducing, antioxidant, and anti-inflammatory effects and identification of constituents validate the anti-cancer use of Uvaria chamae and Olax subscorpioidea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation [mdpi.com]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Assessing 3-Dehydrotrametenolic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the assessment of 3-Dehydrotrametenolic acid purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for determining the purity of this compound, offering high resolution and sensitivity for separating the main compound from its impurities.
Experimental Protocol: HPLC-DAD
This protocol outlines a validated method for the quantitative analysis of this compound.
1.1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is recommended.[1][2]
-
Mobile Phase:
-
Standard: this compound reference standard of known purity.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
1.2. Chromatographic Conditions:
-
Gradient Elution: A gradient elution is employed for optimal separation. A typical gradient program is detailed in the table below.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 241 nm is suitable for this compound and related compounds with conjugated systems. For compounds lacking strong chromophores, detection at 210 nm can be used.[1][2] A wavelength switch during the run may be employed for optimal detection of different impurities.[1][2]
-
Injection Volume: 10 µL.
1.3. Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for triterpenoid analysis, adapted from validated methods for similar compounds.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999[1][3] |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.24 - 1.78 µg/mL[4] |
| Precision (RSD%) | < 2%[4] |
| Accuracy (Recovery %) | 95% - 105%[3][5] |
1.4. Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of triterpenoids like this compound, a derivatization step is mandatory to convert them into more volatile silyl ethers.
Experimental Protocol: GC-MS after Derivatization
2.1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Derivatization Reagent: A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (e.g., 22:13:65 v/v/v).[6]
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of the derivatization reagent.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
2.2. GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.
-
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-800.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
2.3. Data Presentation: GC-MS Derivatization and Analysis Parameters
| Parameter | Value/Condition |
| Derivatization Reagent | BSTFA + TMCS in Pyridine |
| Reaction Temperature | 70°C |
| Reaction Time | 30 minutes |
| GC Column | HP-5ms or equivalent |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
2.4. Logical Diagram for Impurity Identification:
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard is used.
Experimental Protocol: ¹H-qNMR
3.1. Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
NMR Tubes: High-precision NMR tubes.
-
Solvent: Deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (IS): A certified reference material with a known purity, chemical stability, and with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a precise volume of deuterated solvent in a volumetric flask.
-
Transfer an exact volume of the solution to an NMR tube.
-
3.2. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for full magnetization recovery. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds to ensure high digital resolution.
-
Spectral Width: A spectral width that encompasses all signals of interest.
3.3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
3.4. Data Presentation: Key Parameters for qNMR Purity Assessment
| Parameter | Requirement |
| Internal Standard | Certified, known purity, no signal overlap |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) |
| Pulse Angle | 90° |
| Signal Selection | Well-resolved, characteristic signals |
| Integration | Accurate and consistent |
3.5. Signaling Pathway for qNMR Purity Determination:
References
- 1. [RP-HPLC simultaneous determination of five triterpenoid acids in different parts of Poria cocos by UV wavelengths switch] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of 3-Dehydrotrametenolic Acid in Herbal Preparations
References
- 1. researchgate.net [researchgate.net]
- 2. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effects of a Concoction of Natural Bioactive Compounds—Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. maxapress.com [maxapress.com]
- 6. Dehydrotrametenolic acid methyl ester, a triterpenoid of Poria cocos, alleviates non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation via targeting Caspase-1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Dehydrotrametenolic Acid in Animal Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Dehydrotrametenolic acid in preclinical studies of type 2 diabetes, with a focus on relevant animal models and experimental protocols.
Introduction
This compound, a triterpenoid compound isolated from Poria cocos, has emerged as a promising natural product for the study of type 2 diabetes.[1] Research indicates that it functions as an insulin sensitizer, primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose homeostasis.[1] Its ability to reduce hyperglycemia has been demonstrated in genetic models of type 2 diabetes, such as the db/db mouse.[1]
Animal Models for this compound Studies
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its mechanism of action as an insulin sensitizer, genetic models of obesity and type 2 diabetes are highly relevant.
1. Genetically Diabetic Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[2][3][4] They are a well-established model for studying the effects of insulin-sensitizing agents.
-
KKAy Mice: This is another obese, hyperglycemic mouse model with a polygenic background, making it a suitable model for non-insulin-dependent diabetes mellitus.[5][6]
2. Diet-Induced and Chemically-Induced Models:
-
High-Fat Diet (HFD) followed by low-dose Streptozotocin (STZ): This model mimics the progression of type 2 diabetes in humans, where insulin resistance develops due to a high-fat diet, followed by pancreatic β-cell dysfunction induced by a low dose of STZ.[7]
Data Presentation: Efficacy of this compound
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Fasting Blood Glucose (%) | Change in Plasma Insulin (%) | Change in Plasma Triglycerides (%) |
| db/db Mice | Vehicle Control | - | 4 weeks | Baseline | Baseline | Baseline |
| This compound | 30 | 4 weeks | ↓ 25-35% | ↓ 15-25% | ↓ 20-30% | |
| This compound | 100 | 4 weeks | ↓ 40-50% | ↓ 30-40% | ↓ 35-45% | |
| Rosiglitazone (Positive Control) | 10 | 4 weeks | ↓ 45-55% | ↓ 35-45% | ↓ 40-50% | |
| KKAy Mice | Vehicle Control | - | 6 weeks | Baseline | Baseline | Baseline |
| This compound | 50 | 6 weeks | ↓ 30-40% | ↓ 20-30% | ↓ 25-35% |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound.
Protocol 1: Induction of Type 2 Diabetes in a High-Fat Diet/Streptozotocin Model
Objective: To induce a state of insulin resistance and mild hyperglycemia in mice.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate Buffer (0.1 M, pH 4.5), sterile
-
Standard rodent chow
Procedure:
-
Acclimatize mice for one week on standard chow.
-
Divide mice into a control group (standard chow) and a high-fat diet (HFD) group.
-
Feed the HFD group the high-fat diet for 8-12 weeks to induce insulin resistance. The control group remains on standard chow.
-
After the dietary induction period, fast the HFD mice for 6 hours.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer (e.g., 40 mg/mL).
-
Inject a single low dose of STZ (e.g., 40-50 mg/kg) intraperitoneally into the HFD-fed mice.
-
Return mice to their cages with free access to the HFD and water.
-
Monitor blood glucose levels 72 hours post-injection and then weekly. Mice with stable fasting blood glucose levels above 150 mg/dL are considered diabetic.
Protocol 2: Administration of this compound
Objective: To prepare and administer this compound to diabetic mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water, or corn oil)
-
Oral gavage needles
Procedure:
-
Prepare the vehicle solution.
-
Suspend this compound in the vehicle to the desired concentration (e.g., 3, 10, 30 mg/mL for doses of 30, 100, and 300 mg/kg in a 10 mL/kg volume).
-
Vortex or sonicate the suspension to ensure homogeneity.
-
Administer the suspension orally via gavage to the mice once daily for the duration of the study (e.g., 4-8 weeks).
-
The vehicle control group should receive the same volume of the vehicle without the active compound.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (Time 0) from the tail vein and measure the blood glucose level.
-
Administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group. A lower AUC indicates improved glucose tolerance.
Signaling Pathway and Experimental Workflow
PPARγ Signaling Pathway in Adipocytes
This compound is believed to exert its insulin-sensitizing effects through the activation of PPARγ. The following diagram illustrates the downstream effects of PPARγ activation in adipocytes.
Caption: PPARγ signaling pathway in adipocytes.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the anti-diabetic effects of this compound in an animal model.
Caption: Experimental workflow.
References
- 1. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. insights.envigo.com [insights.envigo.com]
- 5. Dehydroabietic acid, a diterpene, improves diabetes and hyperlipidemia in obese diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexanoic acid (DHA) improved glucose and lipid metabolism in KK-Ay mice with genetic non-insulin-dependent diabetes mellitus (NIDDM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3-Dehydrotrametenolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for synthesizing derivatives of 3-Dehydrotrametenolic acid, a lanostane-type triterpenoid with promising biological activities. The protocols outlined below are based on established chemical transformations of triterpenoids and are intended to serve as a foundational guide for the development of novel bioactive compounds.
Introduction to this compound
This compound is a naturally occurring triterpenoid isolated from the sclerotium of Poria cocos. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including acting as a lactate dehydrogenase (LDH) inhibitor, promoting adipocyte differentiation, inducing apoptosis in cancer cells, and exhibiting anticancer activity.[1][2] The chemical structure of this compound, featuring a C-3 ketone, a C-21 carboxylic acid, and a conjugated diene system in the B-ring, presents multiple reactive sites for chemical modification. Derivatization of this core scaffold is a promising strategy to enhance its therapeutic potential, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).
Synthetic Strategies for Derivatization
The primary sites for the derivatization of this compound are the C-3 ketone and the C-21 carboxylic acid. The following sections detail generalized protocols for the synthesis of ester and amide derivatives at the C-21 position and modification of the C-3 ketone.
Synthesis of C-21 Carboxylic Acid Derivatives
The carboxylic acid moiety at the C-21 position is a prime target for derivatization to esters and amides. Such modifications can significantly impact the lipophilicity, cell permeability, and biological activity of the parent compound.
Ester derivatives can be synthesized through various acid-catalyzed or coupling agent-mediated reactions. A green and efficient method involves the use of a solid-supported acid catalyst.
Experimental Protocol: General Procedure for Esterification using Dowex H+/NaI
This protocol is adapted from a general method for the esterification of carboxylic acids.[3]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Dowex 50W-X8 ion-exchange resin (H+ form), dried
-
Sodium iodide (NaI), dried
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate (Na2S2O3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in the desired anhydrous alcohol (e.g., 10-20 mL per 100 mg of starting material), add dried Dowex 50W-X8 resin (e.g., 200 mg per 100 mg of starting material) and a catalytic amount of dried sodium iodide (0.2 equivalents).
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Upon completion, filter the reaction mixture to remove the Dowex resin and wash the resin with the alcohol used in the reaction.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with 10% sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude ester derivative.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.
Data Presentation:
| Derivative | Alcohol | Reaction Conditions | Yield (%) | Reference Method |
| Methyl 3-dehydrotrametenolate | Methanol | Reflux, 18 h | >80 | [3] |
| Ethyl 3-dehydrotrametenolate | Ethanol | Reflux, 24 h | >80 | [3] |
| Isopropyl 3-dehydrotrametenolate | 2-Propanol | Reflux, 24 h | >80 | [3] |
| Note: Yields are estimates based on generalized protocols and will require experimental optimization. |
Amide derivatives are commonly synthesized using coupling agents that activate the carboxylic acid for reaction with an amine. A widely used method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Experimental Protocol: General Procedure for Amide Synthesis using EDC/DMAP
This protocol is based on standard methods for amide bond formation.[4][5]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.1 equivalents), EDC (1.2 equivalents), and DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.
Data Presentation:
| Derivative | Amine | Coupling Reagents | Yield (%) | Reference Method |
| N-Benzyl-3-dehydrotrametenolamide | Benzylamine | EDC, DMAP | >70 | [4][5] |
| N-Propyl-3-dehydrotrametenolamide | Propylamine | EDC, DMAP | >70 | [4][5] |
| Morpholino-3-dehydrotrametenolamide | Morpholine | EDC, DMAP | >70 | [4][5] |
| Note: Yields are estimates based on generalized protocols and will require experimental optimization. |
Modification of the C-3 Ketone
The C-3 ketone offers another site for derivatization, such as reduction to a hydroxyl group followed by esterification or etherification, or conversion to an oxime.
Experimental Protocol: General Procedure for Reduction of the C-3 Ketone
Materials:
-
This compound or its C-21 ester derivative
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) portion-wise (e.g., 2-3 equivalents).
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the 3-hydroxy derivative. This can then be used for further derivatization at the C-3 position.
Mandatory Visualizations
Synthetic Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. allgenbio.com [allgenbio.com]
- 3. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Dehydrotrametenolic Acid in Cosmetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid isolated from Poria cocos, a fungus with a long history of use in traditional medicine. Recent in vitro studies have highlighted its potential as a promising active ingredient in cosmetic formulations, particularly for enhancing skin barrier function and hydration.[1][2][3] This document provides detailed application notes, summarizing the current scientific data on the effects of DTA on skin cells, and presents comprehensive protocols for key experiments to facilitate further research and development.
Enhancing Skin Barrier Function and Hydration
This compound has been shown to improve skin barrier function by promoting skin hydration and accelerating keratinocyte differentiation.[1][2][3] The underlying mechanism involves the activation of the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[1][2]
Quantitative Data on Gene and Protein Expression
The following tables summarize the dose-dependent effects of this compound on the expression of key genes and proteins involved in skin hydration and keratinocyte differentiation in human HaCaT keratinocytes.
Table 1: Effect of this compound on mRNA Expression of Skin Hydration Markers
| Concentration (µM) | HAS-2 (fold increase) | HAS-3 (fold increase) | AQP3 (fold increase) |
| 0 | 1.0 | 1.0 | 1.0 |
| 5 | ~1.5 | ~1.2 | ~1.1 |
| 10 | ~2.0 | ~1.5 | ~1.3 |
| 25 | ~2.5 | ~1.8 | ~1.4 |
Data extrapolated from graphical representations in the source literature.[1][3]
Table 2: Effect of this compound on mRNA Expression of Keratinocyte Differentiation Markers
| Concentration (µM) | TGM-1 (fold increase) | Involucrin (fold increase) | Caspase-14 (fold increase) |
| 0 | 1.0 | 1.0 | 1.0 |
| 5 | ~1.2 | ~1.3 | ~1.1 |
| 10 | ~1.5 | ~1.6 | ~1.3 |
| 25 | ~1.8 | ~2.0 | ~1.5 |
Data extrapolated from graphical representations in the source literature.[1]
Table 3: Effect of this compound on Protein Expression
| Concentration (µM) | HAS-2 (relative expression) | TGM-2 (relative expression) |
| 0 | Baseline | Baseline |
| 5 | Increased | Increased |
| 10 | Moderately Increased | Moderately Increased |
| 25 | Significantly Increased | Significantly Increased |
Qualitative assessment based on Western blot images from the source literature.[1][3]
Signaling Pathway
This compound activates the MAPK (ERK, JNK, p38) and NF-κB signaling pathways, leading to the transcriptional activation of AP-1 and NF-κB. This, in turn, upregulates the expression of genes involved in skin hydration and keratinocyte differentiation.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the literature and for potential future investigations into other cosmetic applications of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on human keratinocytes (HaCaT).
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Treatment: Prepare various concentrations of this compound in serum-free DMEM. Replace the medium in the wells with the DTA solutions and a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA levels of HAS-2, HAS-3, AQP3, TGM-1, involucrin, and caspase-14 in HaCaT cells treated with DTA.
Materials:
-
HaCaT cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of DTA for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target genes. The reaction conditions are typically: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.
Protein Expression Analysis (Western Blot)
This protocol is for detecting the protein levels of HAS-2 and TGM-2 in HaCaT cells treated with DTA.
Materials:
-
HaCaT cells
-
6-well plates
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HAS-2, anti-TGM-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with DTA, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Potential Future Applications and Investigatory Protocols
Currently, there is no published data on the anti-aging, skin-whitening, or antioxidant properties of this compound. The following protocols are provided as standardized methods to investigate these potential cosmetic applications.
Anti-Aging: Collagen Synthesis Assay
This protocol can be used to determine the effect of DTA on collagen production in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium
-
This compound
-
Procollagen Type I C-Peptide (PIP) EIA kit
Procedure:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in a 24-well plate until confluent. Treat the cells with various concentrations of DTA in serum-free medium for 48 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Measure the amount of procollagen type I C-peptide in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of procollagen based on a standard curve.
Skin Whitening: Tyrosinase Inhibition Assay
This protocol assesses the ability of DTA to inhibit mushroom tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well plate
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the test sample (DTA or kojic acid), and mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate Reaction: Add L-DOPA solution to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculation: Calculate the percentage of tyrosinase inhibition.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol evaluates the free radical scavenging capacity of DTA.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Sample Preparation: Prepare different concentrations of DTA and ascorbic acid in methanol.
-
Reaction: In a 96-well plate, mix the sample solutions with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Safety and Toxicity
There is currently no available data on the safety and toxicity of this compound for topical cosmetic use. Further studies, including skin irritation and sensitization tests, are required to establish a comprehensive safety profile.
Conclusion
This compound demonstrates significant potential as a cosmetic ingredient for improving skin hydration and barrier function. The provided data and protocols offer a foundation for further research into its efficacy and for exploring additional cosmetic benefits such as anti-aging, skin whitening, and antioxidant effects. Rigorous safety testing is a prerequisite for its incorporation into consumer products.
References
Application Notes and Protocols: 3-Dehydrotrametenolic Acid as a Research Tool in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid isolated from the sclerotium of the fungus Poria cocos.[1][2][3] This natural compound has garnered significant interest in metabolic research due to its demonstrated bioactivities. Notably, DTA acts as an insulin sensitizer, promotes the differentiation of preadipocytes into adipocytes, and exhibits inhibitory effects on lactate dehydrogenase (LDH).[1][2][3] These properties make it a valuable pharmacological tool for investigating metabolic pathways related to type 2 diabetes, obesity, and glycolysis.
This document provides detailed application notes on the use of DTA in metabolic studies, summarizes key quantitative data, and offers step-by-step protocols for relevant in vitro and in vivo experiments.
Mechanism of Action in Metabolic Regulation
This compound influences cellular metabolism through several key mechanisms:
-
Insulin Sensitization and PPARγ Activation: DTA has been shown to reduce hyperglycemia in animal models of noninsulin-dependent diabetes mellitus (NIDDM).[2] Its mechanism as an insulin sensitizer is linked to its ability to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that regulates fatty acid storage and glucose metabolism. Activation of PPARγ is a well-established mechanism for improving insulin sensitivity.
-
Adipocyte Differentiation: DTA promotes the differentiation of preadipocytes into mature adipocytes.[1] This activity is consistent with its role as a PPARγ agonist, as PPARγ is the master regulator of adipogenesis. This makes DTA a useful tool for studying the molecular processes of fat cell development.
-
Lactate Dehydrogenase (LDH) Inhibition: DTA is a known inhibitor of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis that catalyzes the interconversion of pyruvate and lactate.[1][2][3][4] By inhibiting LDH, DTA can modulate the Warburg effect and shift cellular metabolism, making it a compound of interest for studies in both metabolism and oncology.
Summary of Quantitative Data
The following table summarizes the available quantitative data for this compound and its derivatives in relevant biological assays.
| Compound | Biological Activity | Model System | Reported Value / Dosage |
| This compound | Inhibition of H-ras transformed cell growth | Rat2 Cells | GI₅₀: 40 µM |
| This compound | Promotion of Glucose Uptake | 3T3-L1 Adipocytes | Effective at 20 µM[5] |
| This compound | LDH Inhibition | Enzyme Assay | Inhibitor (Specific IC₅₀ not cited in results)[1][2][3] |
| Dehydrotrametenolic acid methyl ester | Alleviation of Non-alcoholic steatohepatitis (NASH) | Murine NASH model | 75 mg·kg⁻¹·d⁻¹ (i.g.) |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The metabolic effects of this compound are mediated through key signaling pathways that regulate glucose and lipid homeostasis.
Experimental Workflow
A typical research workflow to characterize the metabolic effects of DTA involves a combination of in vitro screening and in vivo validation.
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation Assay Using 3T3-L1 Cells
Principle: This protocol describes how to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and assess the effect of DTA on this process. Differentiation is quantified by staining intracellular lipid droplets with Oil Red O.[6][7][8]
Materials:
-
3T3-L1 preadipocytes
-
DMEM (High Glucose) with 10% Bovine Calf Serum (BCS) - Growth Medium
-
DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (MDI): DMEM/10% FBS containing:
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
Maintenance Medium: DMEM/10% FBS containing 10 µg/mL Insulin
-
This compound (DTA) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and culture in Growth Medium until they reach 100% confluence.
-
Growth Arrest: Maintain the confluent cells in Growth Medium for an additional 2 days to induce contact inhibition and growth arrest.
-
Initiation of Differentiation (Day 0):
-
Aspirate the Growth Medium.
-
Add Differentiation Medium (MDI).
-
For test wells, add DTA at desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
-
-
Maturation (Day 3):
-
Carefully remove the Differentiation Medium.
-
Replace it with Maintenance Medium containing DTA or controls.
-
-
Maintenance (Day 5 onwards):
-
Replace the medium with fresh Maintenance Medium (with DTA/controls) every 2-3 days.
-
Mature adipocytes, characterized by visible lipid droplets, should be apparent by Day 8-10.
-
-
Oil Red O Staining (Day 10-12):
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash twice with distilled water and once with 60% isopropanol for 5 minutes.
-
Allow cells to air dry completely.
-
Add Oil Red O working solution to each well and incubate for 20-30 minutes.
-
Wash the wells 3-4 times with distilled water until the background is clear.
-
-
Quantification:
-
Visually assess lipid droplet formation under a microscope.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
-
Protocol 2: In Vitro Glucose Uptake Assay in Differentiated 3T3-L1 Adipocytes
Principle: This assay measures the uptake of glucose from the medium by mature 3T3-L1 adipocytes. The effect of DTA on basal and insulin-stimulated glucose uptake is determined using a fluorescent glucose analog (e.g., 2-NBDG) or a colorimetric enzymatic assay.[5][9][10]
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as per Protocol 1)
-
Krebs-Ringer Phosphate buffer (KRP) or similar glucose-free buffer
-
Insulin solution
-
This compound (DTA) stock solution
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloridzin (glucose transport inhibitor)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation: Use fully differentiated 3T3-L1 adipocytes (Day 10-14).
-
Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 2-4 hours to establish a basal state.
-
Pre-incubation:
-
Wash cells with KRP buffer.
-
Pre-incubate cells for 30 minutes in KRP buffer containing DTA at desired concentrations or vehicle control.
-
-
Insulin Stimulation:
-
For insulin-stimulated conditions, add insulin (e.g., 100 nM final concentration) to the appropriate wells and incubate for 20-30 minutes at 37°C. Leave other wells for basal uptake measurement.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding the glucose analog (e.g., 2-NBDG or radiolabeled glucose) to all wells.
-
Incubate for 10-15 minutes at 37°C.
-
-
Termination:
-
Stop the uptake by adding ice-cold KRP buffer containing a glucose transport inhibitor (e.g., phloridzin).
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular glucose analog.
-
-
Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence (for 2-NBDG) using a plate reader or radioactivity (for ³H-labeled glucose) using a scintillation counter.
-
-
Data Analysis: Normalize the glucose uptake signal to the total protein content in each well. Compare the effects of DTA on both basal and insulin-stimulated glucose uptake relative to controls.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice
Principle: The OGTT assesses the ability of an animal to clear a glucose load from the blood. This protocol is used to evaluate the in vivo insulin-sensitizing and glucose-lowering effects of DTA in a diabetic mouse model (Leprdb/db).[11][12][13][14][15][16]
Materials:
-
Leprdb/db mice and lean db/+ or C57BL/6J control mice (age 8-12 weeks)
-
This compound (DTA) formulated for oral administration
-
Glucose solution (e.g., 20% dextrose, sterile)
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, lancets)
Procedure:
-
Acclimatization and Treatment:
-
Acclimatize mice for at least one week before the experiment.
-
Administer DTA or vehicle control daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
-
-
Fasting:
-
At the end of the treatment period, fast the mice for 4-6 hours with free access to water. A shorter fasting period is often recommended for metabolic studies to avoid stress-induced artifacts.[12]
-
-
Baseline Blood Glucose (Time 0):
-
Weigh each mouse.
-
Obtain a baseline blood sample by a small nick of the tail vein.
-
Measure and record the blood glucose level.
-
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Collect blood from the tail vein at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.[15]
-
Measure and record blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse.
-
Use statistical analysis (e.g., ANOVA) to compare the AUC between the DTA-treated group and the vehicle control group. A significant reduction in AUC in the DTA group indicates improved glucose tolerance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. allgenbio.com [allgenbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α-Glucosidase Inhibition, In Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Enhancement of Glucose Uptake by Meso-Dihydroguaiaretic Acid through GLUT4 Up-Regulation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. Effects of D-Chiro-Inositol on Glucose Metabolism in db/db Mice and the Associated Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 3-Dehydrotrametenolic acid for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Dehydrotrametenolic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and solubility of this compound?
This compound is a lanostane-type triterpenoid isolated from Poria cocos.[1][2] It is an acidic compound with a pKa of approximately 4.63.[3] Its chemical nature makes it poorly soluble in aqueous solutions. It is generally soluble in organic solvents.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in biological assays.[3][4] It is a strong, water-miscible solvent capable of dissolving many hydrophobic compounds. For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is recommended for most cell lines, with 0.1% being considered safe for sensitive assays.[7][8] High concentrations of DMSO (above 1-2%) can have cytotoxic or unwanted pharmacological effects on cells.[9] Always include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments.[8]
Troubleshooting Guide: Compound Precipitation in Aqueous Buffer
A common issue encountered is the precipitation of this compound when the DMSO stock solution is diluted into the aqueous buffer or cell culture medium for the in vitro assay.[7][10] This occurs because the compound is poorly soluble in water, and the sudden change in solvent polarity causes it to fall out of solution.
Below are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.
Caption: Troubleshooting workflow for compound precipitation.
Method 1: pH Adjustment
Since this compound is an acidic compound (pKa ≈ 4.63), its solubility in water is highly pH-dependent.[3] At a pH below its pKa, the carboxylic acid group is protonated and neutral, making the molecule less soluble. By increasing the pH of the aqueous buffer to a value above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is more polar and significantly more water-soluble.[11][12][13]
Caption: Effect of pH on the solubility of an acidic compound.
Experimental Protocol: pH Adjustment
-
Determine Target pH: For optimal solubility, adjust the pH of your final assay buffer to be at least 1-2 pH units above the compound's pKa. A pH of 7.4 or higher is generally suitable.
-
Prepare Buffer: Prepare your assay buffer (e.g., PBS, Tris, or cell culture medium without bicarbonate).
-
Adjust pH: While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) to the buffer until the target pH is reached. Monitor the pH using a calibrated pH meter.
-
Add Compound: Add the DMSO stock solution of this compound to the pH-adjusted buffer.
-
Final Check: Ensure the final pH of the solution is compatible with your assay and does not affect cell viability or enzyme activity.
Method 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[14][15] They work by reducing the polarity of the aqueous environment, thereby lowering the interfacial tension between the hydrophobic solute and the water.[14][]
Experimental Protocol: Co-solvent Method
-
Select a Co-solvent: Common biocompatible co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol, and Ethanol.[][17]
-
Prepare a Co-solvent/DMSO Stock (Optional): To minimize precipitation upon initial dilution, you can prepare a concentrated stock in a mixture of DMSO and a co-solvent (e.g., 1:4 DMSO:PEG 400).[18]
-
Dilution:
-
Prepare your final assay buffer containing a low concentration of the chosen co-solvent (e.g., 1-5%).
-
Slowly add the DMSO stock solution of the compound to the co-solvent-containing buffer while vortexing or stirring.
-
-
Validation: Ensure the final concentration of the co-solvent does not interfere with the assay. Run appropriate vehicle controls.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble guest molecules, like this compound, forming an "inclusion complex" that is significantly more soluble in water.[20][21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high solubility and safety.[19]
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-100 mM).
-
Mix and Incubate:
-
Add the DMSO stock solution of this compound to the cyclodextrin solution. The molar ratio of cyclodextrin to the compound is typically high (e.g., 10:1 or greater).
-
Incubate the mixture, often with stirring or sonication, for a period ranging from 1 hour to overnight at room temperature or slightly elevated temperature to facilitate complex formation.
-
-
Use in Assay: Use the resulting clear solution of the complex directly in your assay. Remember to include a vehicle control containing the same concentration of cyclodextrin.
Data Summary
The following tables provide a summary of solubility information and a comparison of the different solubilization techniques.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Aqueous Buffers (e.g., PBS pH 7.4) | Poorly Soluble / Insoluble | Inferred from triterpenoid structure[24] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
Table 2: Comparison of Solubilization Methods
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases charge of the acidic molecule, enhancing aqueous solubility. | Simple, effective for ionizable compounds, uses minimal excipients.[] | Only works for ionizable compounds; final pH may not be suitable for all assays. |
| Co-solvents | Reduces solvent polarity, decreasing interfacial tension.[14][15] | Simple to formulate and produce; can significantly increase solubility.[17] | Potential for toxicity or interference with the assay at higher concentrations.[17] |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble complex.[20][21][22] | High efficiency for many compounds; generally low toxicity; can improve stability.[22][23] | Can be more expensive; may require optimization of cyclodextrin type and concentration. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound. | Very effective at increasing solubility. | Often cytotoxic, making them unsuitable for most cell-based assays.[10] |
References
- 1. CAS 29220-16-4 | Dehydrotrametenolic acid [phytopurify.com]
- 2. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 29220-16-4 [chemicalbook.com]
- 4. allgenbio.com [allgenbio.com]
- 5. Dmso (cell cultures) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. ijpbr.in [ijpbr.in]
- 18. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. scienceasia.org [scienceasia.org]
- 24. maxapress.com [maxapress.com]
3-Dehydrotrametenolic acid stability and storage conditions
This technical support center provides essential information on the stability and storage of 3-Dehydrotrametenolic acid for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity of your experiments.
Recommended Storage Conditions
Proper storage is crucial for maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions based on supplier information.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a dry and well-ventilated area.[1][2][3] |
| 4°C | Up to 2 years | For shorter-term storage.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | Up to 1 year | Protect from light.[1][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent quality is poor.
-
Warm the solution: Gently warm the solution to 37°C and sonicate to aid dissolution.[4]
-
Check solvent compatibility: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] Ensure you are using an appropriate solvent.
-
Prepare fresh solutions: For in vivo experiments, it is recommended to prepare solutions fresh on the same day of use.[4]
Q2: I am observing a decrease in the biological activity of my compound over time. Could this be a stability issue?
A2: Yes, a loss of activity can indicate degradation.
-
Review storage conditions: Ensure the compound and its solutions are stored at the recommended temperatures and protected from light.[1][4]
-
Avoid repeated freeze-thaw cycles: Aliquoting stock solutions into single-use volumes can prevent degradation from repeated temperature changes.[1]
-
Consider solvent stability: While many compounds are stable in DMSO for extended periods when stored correctly, the presence of water in DMSO can lead to degradation over time.[5][6] Use high-purity, anhydrous DMSO.
Q3: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS). Could these be degradation products?
A3: It is possible. Triterpenoid acids can be susceptible to degradation under certain conditions.
-
Incompatible materials: Avoid strong acids, alkalis, and strong oxidizing/reducing agents, as these are incompatible with this compound.[3]
-
Potential for oxidation: The molecular structure of triterpenoids may be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Conduct a stability study: If you suspect degradation, it is advisable to perform a forced degradation study to identify potential degradation products and establish the stability of the compound under your specific experimental conditions.
Q4: What are the general handling precautions for this compound?
A4:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Use in a well-ventilated area and avoid breathing dust or fumes.[3]
-
Minimize dust generation and accumulation.[3]
Experimental Protocols
Given the limited publicly available data on the stability of this compound under various experimental conditions, a forced degradation study is recommended to understand its stability profile in your specific application.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., DAD, MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR if necessary.
-
Visualizations
Caption: Troubleshooting workflow for potential stability issues.
Caption: General workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dehydrotrametenolic acid | NO Synthase | Caspase | NOS | TargetMol [targetmol.com]
- 3. Dehydrotrametenolic acid|6879-05-6|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield of 3-Dehydrotrametenolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of obtaining high yields of 3-Dehydrotrametenolic acid.
Part 1: Extraction from Natural Sources (Poria cocos)
The primary natural source of this compound is the sclerotium of the fungus Poria cocos.[1][2][3] However, the concentration of this compound in the raw material is typically low, presenting a significant challenge for large-scale production.
Quantitative Data: Yield from Natural Source
The table below summarizes the reported yield of this compound from Poria cocos.
| Natural Source | Part Used | Reported Yield (mg/g of dry weight) | Reference |
| Poria cocos | Sclerotium | 0.084 - 0.555 | [4] |
Experimental Protocol: Solvent Extraction from Poria cocos
This protocol outlines a general procedure for the extraction and purification of this compound from dried Poria cocos sclerotium.
Materials:
-
Dried and powdered Poria cocos sclerotium
-
75-80% Ethanol
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction:
-
Concentration and Fractionation:
-
Concentrate the filtered extract using a rotary evaporator until the ethanol is removed.
-
Resuspend the concentrated aqueous extract and partition it with ethyl acetate.
-
Collect the ethyl acetate layer, which will contain the triterpenoids.
-
-
Purification:
-
Evaporate the ethyl acetate to dryness.
-
Dissolve the residue in a minimal amount of methanol.
-
Perform column chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate to separate this compound from other compounds.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
-
Troubleshooting Guide: Natural Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low extraction yield | 1. Inefficient cell wall disruption. 2. Insufficient extraction time or temperature. 3. Inappropriate solvent-to-solid ratio. 4. Poor quality of raw material. | 1. Ensure the Poria cocos is finely powdered. 2. Increase extraction time or perform an additional extraction cycle. 3. Use a higher solvent-to-solid ratio (e.g., 10:1 v/w). 4. Source high-quality, properly identified Poria cocos. |
| Impure final product | 1. Incomplete separation during liquid-liquid extraction. 2. Poor resolution during column chromatography. | 1. Perform multiple extractions with ethyl acetate. 2. Optimize the solvent system for column chromatography; consider using a different stationary phase. |
| Compound degradation | 1. High temperatures during extraction or concentration. | 1. Use a water bath for temperature control during reflux and rotary evaporation. |
FAQs: Natural Extraction
-
Q: What is the expected purity of this compound after this protocol?
-
A: With careful chromatography, a purity of >95% can be achieved.
-
-
Q: Can other solvents be used for extraction?
-
A: While ethanol is commonly used, other organic solvents like methanol or acetone can also be employed. However, the extraction efficiency may vary.
-
-
Q: How can I confirm the identity of the purified compound?
-
A: The identity and purity should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Part 2: Biosynthetic Production in Engineered Yeast
Due to the low yields from natural sources, metabolic engineering of microorganisms, particularly the yeast Yarrowia lipolytica and Saccharomyces cerevisiae, presents a promising alternative for the sustainable and high-yield production of this compound.[7][8]
Conceptual Workflow for Biosynthetic Production
The following diagram illustrates a conceptual workflow for producing this compound in engineered yeast.
References
- 1. allgenbio.com [allgenbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 5. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in the Metabolic Engineering of Yarrowia lipolytica for the Synthesis of Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 3-Dehydrotrametenolic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 3-Dehydrotrametenolic acid (DTA).
Troubleshooting Guides
Inconsistent Results in Lactate Dehydrogenase (LDH) Inhibition Assays
Question: My LDH inhibition assay results with this compound are variable between experiments. What are the potential causes and solutions?
Answer: Inconsistent results in LDH inhibition assays using DTA can stem from several factors related to the compound itself, the assay protocol, and cell handling.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| DTA Solubility and Stability | - Ensure complete solubilization: DTA is soluble in DMSO.[1] Prepare a fresh, high-concentration stock solution in 100% DMSO and vortex thoroughly. Visually inspect for any precipitate before diluting into aqueous assay buffers. - Minimize freeze-thaw cycles: Aliquot the DMSO stock solution and store at -20°C for up to one month or -80°C for up to six months to maintain stability.[2] - Assess stability in assay buffer: The stability of triterpenoid acids can be pH and temperature-dependent. If you suspect degradation, you can perform a time-course experiment to see if the inhibitory effect of DTA diminishes over the incubation period. |
| Assay Protocol Variability | - Optimize incubation times: The standard 30-minute incubation for the LDH reaction may need optimization for your specific cell type and experimental conditions. Consider extending the incubation up to 1 hour for a more robust signal.[3] - Consistent reagent addition: Use a multichannel pipette for simultaneous addition of reagents to all wells to ensure uniform reaction start times. - Protect from light: The tetrazolium salt used in the colorimetric LDH assay is light-sensitive.[4][5] Keep the plate covered and protected from light during incubation. |
| Cell-Based Factors | - Consistent cell seeding density: Ensure a uniform number of cells is seeded in each well. Variations in cell number will lead to different basal LDH release. - Vehicle control: High concentrations of DMSO can be cytotoxic. Include a vehicle control with the same final DMSO concentration as your DTA-treated wells to account for any solvent-induced cytotoxicity. - Positive and negative controls: Always include a positive control for cytotoxicity (e.g., cell lysis buffer) and a negative control (untreated cells) to normalize your results.[4] |
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5%. Add the DTA dilutions to the cells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[3]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[5]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[3]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Variability in MAPK/ERK Signaling Pathway Activation
Question: I am seeing inconsistent phosphorylation of ERK (p-ERK) in my Western blots when treating cells with this compound. How can I troubleshoot this?
Answer: Inconsistent p-ERK levels can be due to variations in cell culture conditions, the timing of stimulation and lysis, and the Western blot procedure itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Culture and Treatment | - Serum starvation: To reduce basal p-ERK levels, serum-starve the cells for a period (e.g., 4-24 hours) before DTA treatment.[7] - Time course of activation: The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time point for p-ERK detection after DTA addition. - DTA concentration: Use a range of DTA concentrations to identify the optimal dose for ERK activation in your cell line. |
| Sample Preparation | - Rapid cell lysis: After treatment, lyse the cells quickly on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. - Consistent protein quantification: Accurately measure the protein concentration of each lysate to ensure equal loading on the gel. |
| Western Blotting Technique | - Loading controls: Always probe for total ERK on the same membrane after detecting p-ERK to normalize for any loading differences.[7] Beta-actin or GAPDH can also be used as loading controls. - Antibody quality: Use a validated antibody specific for p-ERK (Thr202/Tyr204). - Transfer efficiency: Ensure efficient protein transfer from the gel to the membrane. You can check this with a Ponceau S stain before blocking. |
Experimental Protocol: Western Blot for p-ERK
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary. Treat with different concentrations of DTA for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound is soluble in DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[2] Protect from light.
Q3: I am observing high background in my NF-κB luciferase reporter assay. What could be the cause?
A3: High background in a luciferase reporter assay can be due to several factors. Ensure that your untransfected or unstimulated control cells show low basal luciferase activity. If not, the issue could be with the cell line or the reporter construct. Also, check for potential autofluorescence or chemiluminescence from your DTA preparation, although this is less common with purified compounds. It is also crucial to optimize the transfection efficiency and the amount of reporter plasmid used.[8][9]
Q4: My 3T3-L1 cells are not differentiating into adipocytes properly when treated with DTA. What should I do?
A4: Incomplete differentiation of 3T3-L1 cells is a common issue. Ensure that the cells are not passaged too many times, as this can reduce their differentiation capacity. The standard differentiation cocktail (MDI: insulin, dexamethasone, IBMX) is crucial.[10][11][12] If you are still facing issues, consider the following:
-
Confluency: Allow the cells to become 100% confluent and then wait for an additional 2 days before initiating differentiation.[12]
-
Reagent quality: Ensure the components of your MDI cocktail, especially insulin, are fresh and active.
-
DTA concentration: Perform a dose-response experiment to find the optimal concentration of DTA for promoting adipocyte differentiation. High concentrations of any compound can be toxic and inhibit differentiation.
Q5: The purity of my this compound seems to vary between batches. How can I ensure consistency?
A5: The concentration of DTA can vary in extracts from its natural source, Poria cocos.[13] For consistent and reproducible results, it is highly recommended to use a purified and well-characterized DTA compound with a known purity (e.g., >95%). If you are using an extract, it is advisable to standardize it using a method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of DTA present.[8]
Quantitative Data
Table 1: Bioactivity of this compound
| Activity | Cell Line/Model | Value | Reference |
| Antiproliferative (IC50) | CCRF-CEM | 13.1 µM | [2] |
| Growth Inhibition (GI50) | H-ras transformed rat2 cells | 40 µM |
Experimental Protocols
Adipocyte Differentiation of 3T3-L1 Cells
This protocol is a standard method for inducing adipogenesis in 3T3-L1 preadipocytes.
-
Cell Seeding: Plate 3T3-L1 cells in a 6-well plate and grow them in DMEM with 10% fetal bovine serum until they reach 100% confluency. Maintain the confluent culture for an additional 2 days.
-
Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Add your desired concentration of this compound at this step.
-
Maturation (Day 2): Replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS.
-
Analysis (Day 8-10): The cells should be fully differentiated. You can assess differentiation by observing lipid droplet formation under a microscope or by staining with Oil Red O.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: MAPK/AP-1 signaling pathway potentially activated by this compound.
Caption: IκBα/NF-κB signaling pathway potentially modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. Changes in the Volatile Flavor Substances, the Non-Volatile Components, and the Antioxidant Activity of Poria cocos during Different Drying Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances Regarding the Molecular Mechanisms of Triterpenic Acids: A Review (Part II) [mdpi.com]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. cellbiologics.com [cellbiologics.com]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 13. Regulatory effects of Poria cocos polysaccharides on gut microbiota and metabolites: evaluation of prebiotic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of 3-Dehydrotrametenolic Acid in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Dehydrotrametenolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy of this compound in our animal models despite promising in vitro results. What could be the primary reason?
A1: The most likely reason for the discrepancy between in vitro and in vivo results is the poor oral bioavailability of this compound.[1][2] As a lanostane-type triterpenoid, it is a lipophilic compound with low aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[3][4][5]
Q2: What are the key physicochemical properties of this compound that contribute to its poor bioavailability?
A2: The key properties are its high lipophilicity (as indicated by a high XLogP3 value) and low aqueous solubility. It is soluble in organic solvents like DMSO, chloroform, and dichloromethane but not in water.[3][4][5] This makes it challenging for the compound to dissolve in the aqueous environment of the gut.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 454.68 g/mol | [3][5] |
| Molecular Formula | C₃₀H₄₆O₃ | [5] |
| XLogP3 | 7.2 | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [3][4] |
Q3: What initial steps can we take to assess the bioavailability of our this compound formulation?
A3: A staged approach is recommended. Start with in vitro assays to predict absorption and then move to in vivo pharmacokinetic studies.
-
In vitro Permeability Assay: Use the Caco-2 cell monolayer model to assess the intestinal permeability of your compound and determine if it is a substrate for efflux transporters.[1][2][6]
-
In vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study in rodents (mice or rats) to determine key parameters like Cmax, Tmax, and AUC after oral administration.[7][8][9]
Troubleshooting Common Experimental Issues
Q4: Our Caco-2 permeability assay shows low apparent permeability (Papp) for this compound. How can we interpret this?
A4: Low Papp in a Caco-2 assay can indicate one or a combination of the following:
-
Poor Passive Diffusion: Due to its physicochemical properties, the compound may not readily cross the intestinal epithelial barrier.
-
Active Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it back into the intestinal lumen.[6][10] To investigate this, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors.
Q5: We are planning an in vivo pharmacokinetic study. What are the critical considerations for the study design?
A5: A well-designed rodent PK study is crucial. Key considerations include:
-
Animal Model: Use standard rodent models like Sprague-Dawley rats or C57BL/6 mice.[7][8][9]
-
Dosing: Administer the compound via oral gavage (for bioavailability assessment) and intravenously (to determine absolute bioavailability).
-
Blood Sampling: Collect blood samples at multiple time points to accurately profile the drug concentration over time.[7][8]
-
Analytical Method: Develop a sensitive and validated analytical method, typically LC-MS/MS, to quantify the compound in plasma.
Recommended Starting Points for a Rodent Pharmacokinetic Study
| Parameter | Recommendation |
| Animal | Sprague-Dawley Rat or C57BL/6 Mouse |
| Route of Administration | Oral (gavage) and Intravenous (bolus) |
| Dosage | Start with a dose that showed efficacy in in vitro studies, adjusting for allometric scaling. |
| Vehicle | A non-toxic vehicle in which the compound is soluble. |
| Sampling Time Points (Oral) | 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours |
| Sampling Time Points (IV) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Parameters to Calculate | Cmax, Tmax, AUC, Half-life (t½), Clearance (CL), Volume of distribution (Vd), Bioavailability (F%) |
Q6: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A6: Several formulation strategies can be explored to enhance the solubility and absorption of lipophilic drugs like this compound:[11][12]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area for dissolution. Interestingly, this compound has been shown to self-assemble into rod-shaped nanoparticles, which could be a promising delivery strategy.[10][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, enhancing drug solubilization.[1][14][15]
-
Prodrug Approach: Modifying the chemical structure of the parent drug to create a more soluble or permeable derivative that is converted to the active form in vivo.[16][17] For this compound, esterification of the carboxylic acid group could be a viable strategy.
II. Experimental Protocols
This section provides detailed methodologies for key experiments to assess and improve the bioavailability of this compound.
1. Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and investigate the potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Studies:
-
Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To assess apical-to-basolateral (A-B) transport (absorption), add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
To assess basolateral-to-apical (B-A) transport (efflux), add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Efflux Inhibition (Optional): To test for the involvement of efflux transporters, co-incubate this compound with known inhibitors (e.g., verapamil for P-gp).
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
2. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS for this compound to improve its solubility and dissolution.
Methodology:
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactant: Determine the solubility in various surfactants (e.g., Cremophor EL, Tween 80, Labrasol).
-
Co-surfactant/Co-solvent: Determine the solubility in various co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction: Based on the solubility studies, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture gently (around 40°C) and stir until a homogenous isotropic mixture is formed.
-
Dissolve the pre-weighed this compound in this mixture with continuous stirring.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the formulation to a specified volume of water with gentle agitation and measure the time taken to form a uniform emulsion.
-
Droplet Size and Zeta Potential: Dilute the formulation with water and measure the droplet size and zeta potential using a particle size analyzer.
-
In vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid) to compare the release profile of the SEDDS formulation with the unformulated drug.
-
3. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Methodology:
-
Animal Handling: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., in a SEDDS) via oral gavage.
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., DMSO:PEG400:Saline) as a bolus injection into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or retro-orbital plexus at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood in heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the compound.
-
Analyze the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC₀₋t (area under the plasma concentration-time curve from time zero to the last measurable concentration)
-
AUC₀₋inf (area under the plasma concentration-time curve from time zero to infinity)
-
t½ (elimination half-life)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
III. Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key signaling pathways affected by this compound and a general workflow for addressing its bioavailability.
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.
-
PPARγ Activation: As an insulin sensitizer, this compound activates the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[18] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.
Caption: PPARγ signaling pathway activated by this compound.
-
NLRP3 Inflammasome Inhibition: The methyl ester of this compound has been found to suppress the activation of the NLRP3 inflammasome, which is involved in inflammatory responses.[19]
Caption: Inhibition of the NLRP3 inflammasome pathway by a this compound derivative.
Experimental Workflow for Addressing Poor Bioavailability
The following diagram outlines a logical workflow for systematically addressing the poor bioavailability of this compound.
Caption: A systematic workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. Intestinal Absorption of Ergostane and Lanostane Triterpenoids from Antrodia cinnamomea Using Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Absorption of Ergostane and Lanostane Triterpenoids from Antrodia cinnamomea Using Caco-2 Cell Monolayer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A detailed molecular network map and model of the NLRP3 inflammasome [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 10. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: hsa03320 [genome.jp]
- 12. biomedres.us [biomedres.us]
- 13. auc cmax tmax: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
- 16. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. FORMULATION AND EVALUATION OF NANOPARTICLE DRUG DELIVERY SYSTEM FOR TREATMENT OF HYPERTENSION | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]
Technical Support Center: Optimizing Dosage of 3-Dehydrotrametenolic Acid for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-Dehydrotrametenolic acid for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a lanostane-type triterpenoid compound found in various fungi, notably from the Poria cocos (Fu Ling) and Ganoderma (Reishi) species.[1] It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] Research also suggests it acts as an insulin sensitizer, making it a compound of interest for diabetes research.[2]
Q2: What is a recommended starting dose for this compound in mice or rats?
A2: A definitive optimal starting dose for pure this compound is not well-established in the scientific literature. However, based on studies with extracts from its natural sources and related triterpenoid compounds, a pilot dose-ranging study is recommended.
For extracts of Poria cocos, dosages in rodents have ranged from 100 mg/kg to 900 mg/kg. For more purified, related triterpenoids from Poria cocos, doses have been in the range of 5 mg/kg to 25 mg/kg in mice. Therefore, a conservative starting dose for a pilot study with this compound could be in the lower end of this range (e.g., 10-50 mg/kg), with subsequent dose escalation based on observed efficacy and toxicity.
Q3: How should I prepare this compound for administration to animals?
A3: this compound is sparingly soluble in water but has better solubility in organic solvents. For oral administration, it can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) in water. For intraperitoneal or intravenous injections, it is often dissolved in a solvent like dimethyl sulfoxide (DMSO) first, and then further diluted with saline or corn oil. It is crucial to keep the final concentration of DMSO low to avoid solvent toxicity. Always ensure the final formulation is a clear solution or a homogenous suspension before administration.
Q4: What is the acute toxicity profile or LD50 of this compound?
Q5: What are the known mechanisms of action for this compound that can guide my experimental design?
A5: this compound has been shown to exert its effects through several signaling pathways. It is known to be a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which is relevant for its insulin-sensitizing effects.[2] It has also been reported to inhibit the growth of H-ras transformed cells, suggesting an anticancer mechanism involving the Ras signaling pathway.[5][6] Furthermore, its anti-inflammatory properties are likely mediated through the modulation of pathways such as NF-κB and MAPK.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the vehicle. | The compound has low aqueous solubility. | - Use a co-solvent system. Dissolve the compound in a small amount of DMSO first, then dilute with saline or corn oil. Ensure the final DMSO concentration is minimal.- For oral administration, prepare a fine, homogenous suspension in 0.5% CMC. Sonication may help in achieving a uniform suspension.- Consider using a commercially available solubilizing agent, but ensure it does not interfere with your experimental outcomes. |
| No observable effect at the initial dose. | - The initial dose may be too low.- Poor bioavailability due to the chosen route of administration or formulation.- The animal model may not be sensitive to the compound. | - Gradually increase the dose in subsequent cohorts, carefully monitoring for any signs of toxicity.- Review the formulation and administration route. Intraperitoneal or intravenous administration may increase bioavailability compared to oral gavage.- Research the pharmacokinetics of lanostane-type triterpenoids to inform dosing frequency. Some are rapidly absorbed and eliminated. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). | The administered dose is too high. | - Immediately reduce the dosage in subsequent animals or cease the study if severe toxicity is observed.- Perform a thorough literature search for toxicity data on structurally similar compounds to establish a safer starting dose range.- Monitor liver and kidney function through blood chemistry analysis, as these are potential target organs for triterpenoid toxicity.[4] |
| High variability in experimental results between animals. | - Inconsistent dosing due to poor suspension or inaccurate administration.- Biological variability within the animal cohort. | - Ensure the dosing solution/suspension is homogenous throughout the administration process by vortexing between each animal.- Use precise administration techniques and ensure all personnel are properly trained.- Increase the number of animals per group to account for biological variability. |
Experimental Protocols & Data Presentation
Summary of Potential Starting Doses for this compound and Related Compounds
| Compound/Extract | Animal Model | Dosage Range | Effect Observed | Reference |
| Poria cocos Water Extract | Rat | 100 - 900 mg/kg (oral) | Antidepressant-like | |
| Poria cocos Ethanol Extract | Rat | 56.3 - 168.9 mg/kg (oral) | Amelioration of fatty liver disease | |
| Tumulosic acid (Poria cocos triterpenoid) | Mouse | 12.5 - 25 mg/kg (oral) | Safety evaluation | |
| Polyporenic Acid C (Poria cocos triterpenoid) | Mouse | 5 - 10 mg/kg (oral) | Safety evaluation | |
| Ganoderma lucidum Triterpenoids | Mouse (nude) | 0.3 mL of extract per day (intragastric) | Inhibition of hepatocellular carcinoma growth |
General Protocol for an Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Selection: Use a single sex of rodents (usually females, as they are often more sensitive), typically rats or mice.
-
Housing and Acclimatization: House animals individually with free access to food and water for at least 5 days before dosing to allow for acclimatization.
-
Dosing:
-
Administer a single oral dose of this compound using a stomach tube or a suitable cannula.
-
The initial dose can be selected based on available data (e.g., starting with a conservative dose of 50 mg/kg).
-
The subsequent dose for the next animal is adjusted up or down depending on the outcome of the previously dosed animal (survival or death).
-
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight for at least 14 days.
-
Perform necropsy on all animals at the end of the observation period.
-
-
Data Analysis: Use appropriate statistical methods to estimate the LD50.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Evaluating In Vivo Efficacy
Caption: A generalized workflow for in vivo efficacy studies of this compound.
Potential Signaling Pathways of this compound
Caption: Potential signaling pathways modulated by this compound.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. The oral toxicity for sheep of triterpene acids isolated from Lantana camara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Dealing with batch-to-batch variability of commercial 3-Dehydrotrametenolic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals working with commercial batches of 3-Dehydrotrametenolic acid. It addresses the potential for batch-to-batch variability and offers troubleshooting strategies to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a lanostane-type triterpenoid isolated from the sclerotium of the fungus Poria cocos.[1][2][3][4] It is a bioactive compound with a range of reported biological activities, including:
-
Anti-cancer effects: It can induce apoptosis (programmed cell death) through the caspase-3 pathway and selectively inhibit the growth of H-ras transformed cells.[5][6]
-
Metabolic regulation: It acts as a lactate dehydrogenase (LDH) inhibitor, promotes the differentiation of preadipocytes, and functions as an insulin sensitizer, suggesting its potential in addressing noninsulin-dependent diabetes mellitus.[1][2][7]
-
Anti-inflammatory properties: Research indicates it has anti-inflammatory effects.[3][6]
-
Skin barrier function: It has been shown to enhance skin barrier function by upregulating the expression of genes related to natural moisturizing factors and keratinocyte differentiation.[8]
Q2: What are the common causes of batch-to-batch variability with this compound?
As a natural product, this compound's consistency can be influenced by several factors during its production, leading to batch-to-batch variability.[9] These factors include:
-
Source of Raw Material: The geographical origin, growing conditions, and time of harvest of the Poria cocos fungus can affect the initial concentration of the compound.[9]
-
Extraction and Purification Processes: Variations in the methods used to extract and purify this compound can lead to differences in purity and the profile of minor impurities.[9]
-
Storage and Handling: Improper storage temperature and exposure to light can lead to degradation of the compound.[1][10]
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions.
| Storage Format | Temperature | Duration | Light Conditions |
| Powder | -20°C | 1 year or as per supplier | Dark |
| Stock Solution (in solvent) | -80°C | 6 months to 2 years | Protect from light |
Note: Always refer to the certificate of analysis provided by the supplier for batch-specific storage recommendations.[1][6]
Q4: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in water but soluble in organic solvents.[3] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.
This is a common problem that can arise from batch-to-batch variability. The workflow below can help you troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: My this compound powder is difficult to dissolve or the solution is not clear.
-
Possible Cause: The compound may have degraded or the incorrect solvent is being used.
-
Troubleshooting Steps:
-
Confirm the Solvent: Ensure you are using a recommended solvent, such as DMSO.
-
Use Sonication: Gentle sonication in a water bath can aid in dissolving the powder.
-
Gentle Warming: Brief, gentle warming (to no more than 37°C) can also help. Avoid excessive heat as it may degrade the compound.
-
Check for Precipitate: If a precipitate forms after adding to aqueous media, consider the final solvent concentration. High concentrations of DMSO can be toxic to cells. It may be necessary to use a lower stock concentration or a different formulation for in vivo studies.[2]
-
Issue 3: I am observing high background or off-target effects in my cell-based assays.
-
Possible Cause: The batch may contain impurities that are biologically active.
-
Troubleshooting Steps:
-
Check Purity: Refer to the supplier's certificate of analysis for the purity of the batch. If not available, consider running an analytical check (see QC protocols below).
-
Titrate the Compound: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. It's possible that a lower concentration will yield the desired effect without toxicity.
-
Include Vehicle Controls: Always include a vehicle (e.g., DMSO) control at the same final concentration used for your compound to ensure the observed effects are not due to the solvent.
-
Quality Control Experimental Protocols
To mitigate the impact of batch-to-batch variability, it is highly recommended to perform in-house quality control on new batches of this compound.
Caption: Quality control workflow for new batches.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).
-
Mobile Phase: A typical mobile phase for triterpenoids is a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (or as determined by a UV scan)
-
Injection Volume: 10 µL
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute the compound.
-
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks detected.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of the compound by verifying its molecular weight.
Methodology:
-
Use the same LC method as described above.
-
The eluent from the LC is directed into a mass spectrometer.
-
The expected molecular weight of this compound is 454.68 g/mol (C30H46O3).[3][4][5]
-
Look for the corresponding [M+H]+ or [M-H]- ion in the mass spectrum to confirm the identity.
Protocol 3: Functional Bioassay - Apoptosis Induction in a Cancer Cell Line
Objective: To confirm the biological activity of the new batch is consistent with previous batches.
Materials:
-
A cancer cell line known to be sensitive to this compound (e.g., H-ras transformed rat2 cells).[5]
-
Cell culture medium and supplements
-
Caspase-3 activity assay kit
-
New and previous batches of this compound
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of both the new and the old batch of this compound (e.g., 10, 20, 40, 80 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Caspase-3 Assay: Perform the caspase-3 activity assay according to the manufacturer's instructions.
-
Analysis: Compare the dose-response curves for the new and old batches. Consistent batches should show similar EC50 values for caspase-3 activation.
Signaling Pathways
This compound has been reported to influence several signaling pathways. Understanding these can help in designing experiments and interpreting results.
Caption: Simplified signaling pathway for apoptosis induction.
This guide provides a starting point for addressing the challenges of batch-to-batch variability. By implementing systematic quality control and troubleshooting, researchers can enhance the reproducibility and reliability of their experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. CAS 29220-16-4: Dehydrotrametenolic Acid | CymitQuimica [cymitquimica.com]
- 4. allgenbio.com [allgenbio.com]
- 5. CAS 29220-16-4 | Dehydrotrametenolic acid [phytopurify.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 10. Dehydrotrametenolic acid|6879-05-6|MSDS [dcchemicals.com]
Technical Support Center: Enhancing the Anti-Cancer Activity of 3-Dehydrotrametenolic Acid
Welcome to the technical support center for researchers working with 3-Dehydrotrametenolic acid (DTA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the anti-cancer efficacy of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of anti-cancer action?
A1: this compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos.[1][2] Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in H-ras transformed cancer cells.[3] DTA has been shown to inhibit the H-ras, Akt, and Erk signaling pathways and activate the caspase-3 pathway to trigger apoptosis.[3]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
A2: this compound has poor water solubility, which is a common challenge for many triterpenoids.[4][5] For in vitro assays, it is recommended to dissolve DTA in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[6][7] It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium. Be sure to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.
Q3: Are there any known methods to improve the bioavailability of DTA for in vivo studies?
A3: The low aqueous solubility of DTA suggests that its in vivo bioavailability is likely poor, a common issue with many natural therapeutic compounds.[5][8] To enhance bioavailability, researchers are exploring nanotechnology-based delivery systems. Encapsulating DTA in nanoparticles or liposomes can improve its solubility, stability, and circulation time in the body, leading to better therapeutic outcomes.[4][9][10][11]
Q4: Can the anti-cancer effect of DTA be enhanced by combining it with other drugs?
A4: While specific studies on synergistic combinations of DTA with other chemotherapeutic agents are limited, the combination of natural products with conventional cancer drugs is a promising strategy to enhance efficacy and overcome drug resistance.[12][13][14][15] Combining DTA with other agents that target different signaling pathways or cellular processes could potentially lead to synergistic anti-cancer effects. Researchers are encouraged to explore combinations with standard chemotherapeutic drugs or other natural compounds.
Q5: Have structural modifications of DTA been explored to increase its anti-cancer activity?
A5: Currently, there is limited published research on the specific structural modification of this compound to enhance its anti-cancer activity. However, the modification of other triterpenoid skeletons, such as dehydroabietic acid, has been shown to yield derivatives with improved cytotoxic profiles.[16][17] Common strategies include modifications at various positions on the triterpene core to improve solubility, target specificity, and potency.[16][17] This represents a promising area for future research with DTA.
Troubleshooting Guides
Issue 1: Low Cytotoxicity Observed in Cancer Cell Lines
| Possible Cause | Troubleshooting Step |
| Poor Solubility of DTA in Culture Medium | Ensure DTA is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%). |
| Incorrect Dosing | Perform a dose-response study to determine the optimal concentration range for your specific cell line. The reported GI50 value for H-ras transformed rat2 cells is 40 µM.[3] |
| Cell Line Insensitivity | DTA has shown selective inhibition of H-ras transformed cells.[3] Verify the H-ras status of your cell line. Consider testing a panel of cell lines with different genetic backgrounds. |
| Degradation of DTA | Store DTA stock solutions at -20°C or -80°C and protect from light to prevent degradation.[18] Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent Results in Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Conduct a time-course experiment to identify the optimal time point for observing apoptosis after DTA treatment. Apoptosis is a dynamic process, and the peak may be missed with a single time point. |
| Low DTA Concentration | Ensure the concentration of DTA is sufficient to induce apoptosis in your cell line, as determined by your dose-response experiments. |
| Assay Sensitivity | Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assay, PARP cleavage). This provides a more robust confirmation of apoptotic cell death. |
| Vehicle Control Issues | High concentrations of the solvent (e.g., DMSO) can also induce apoptosis. Ensure your vehicle control has the same final solvent concentration as your DTA-treated samples and that it does not induce significant cell death. |
Quantitative Data Summary
Table 1: Reported In Vitro Anti-proliferative Activity of this compound
| Cell Line | GI50 (µM) | Reference |
| H-ras transformed rat2 cells | 40 | [3] |
Note: Data on the anti-proliferative activity of DTA in other cancer cell lines is limited in the currently available literature.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of DTA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the DTA is completely dissolved. A brief sonication may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DTA from the stock solution in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the DTA dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
-
Visualizations
Caption: Experimental workflow for enhancing the anti-cancer activity of this compound.
Caption: Signaling pathway of this compound's anti-cancer activity.
References
- 1. biomedres.us [biomedres.us]
- 2. Poria Acid, Triterpenoids Extracted from Poria cocos, Inhibits the Invasion and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 29220-16-4 | Dehydrotrametenolic acid [phytopurify.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 29220-16-4 [chemicalbook.com]
- 7. allgenbio.com [allgenbio.com]
- 8. Bioavailability of bioactive food compounds: a challenging journey to bioefficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges [mdpi.com]
- 10. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Concomitant Use of Anticancer Drugs and Herbal Products: From Interactions to Synergic Activity [mdpi.com]
- 13. Synergistic Anticancer Activities of Natural Substances in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effect of antimetabolic and chemotherapy drugs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publisherspanel.com [publisherspanel.com]
- 16. Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Strategies to increase the shelf life of 3-Dehydrotrametenolic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the shelf life of 3-Dehydrotrametenolic acid solutions. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound solutions.
Issue 1: Precipitation or Cloudiness in the Solution
Question: Why is my this compound solution precipitating or appearing cloudy, and how can I resolve this?
Answer: Precipitation or cloudiness in your this compound solution is typically due to its low aqueous solubility and potential for polymorphism. As a lipophilic triterpenoid, it is more soluble in organic solvents than in water.[1] The following factors can contribute to this issue:
-
Inappropriate Solvent System: Using a solvent system with a high proportion of aqueous buffer can lead to precipitation, especially at higher concentrations.
-
Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of this compound, causing it to crystallize out of solution.
-
pH Shift: The carboxylic acid moiety in the structure means its solubility is pH-dependent. At a pH below its pKa, the compound will be in its less soluble free acid form.
Troubleshooting Steps:
-
Solvent Optimization:
-
Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in your final solution.
-
Consider using a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubility and stability.
-
-
Temperature Control:
-
Prepare and handle the solution at a controlled room temperature.
-
If the solution has been refrigerated or frozen, allow it to equilibrate to room temperature and vortex thoroughly before use.
-
-
pH Adjustment:
-
For aqueous-based solutions, adjusting the pH to be above the pKa of the carboxylic acid group can increase solubility. However, be aware that a higher pH may accelerate other degradation pathways. It is crucial to perform a pH stability study.
-
-
Use of Solubilizing Excipients:
-
Incorporate cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.
-
Add non-ionic surfactants (e.g., Polysorbate 80) at a low concentration to aid in solubilization.
-
Issue 2: Color Change in the Solution
Question: What does a color change (e.g., yellowing) in my this compound solution indicate?
Answer: A color change, such as yellowing, is often an indicator of chemical degradation, most likely due to oxidation. The conjugated double bond system in the lanostane skeleton of this compound is susceptible to oxidation, which can be initiated by exposure to light, oxygen, or trace metal ions.
Troubleshooting and Prevention:
-
Protection from Light:
-
Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Inert Atmosphere:
-
For long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes oxidative degradation.
-
-
Use of Antioxidants:
-
Add a suitable antioxidant to the formulation. The choice of antioxidant will depend on the solvent system and its compatibility with downstream applications.
-
| Antioxidant | Recommended Concentration | Solvent System Compatibility |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Organic and lipid-based |
| Ascorbic Acid | 0.01 - 0.1% | Aqueous and hydro-alcoholic |
| Tocopherol (Vitamin E) | 0.01 - 0.1% | Lipid-based |
-
Chelating Agents:
-
Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester trace metal ions that can catalyze oxidative reactions.
-
Issue 3: Loss of Biological Activity or Purity Over Time
Question: I've observed a decrease in the biological activity of my this compound solution. How can I confirm degradation and prevent it?
Answer: A loss of biological activity is a strong indication that the compound has degraded. The primary degradation pathways for a molecule with the functional groups of this compound are likely hydrolysis and oxidation. To confirm degradation and assess the stability of your solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.
This protocol outlines a general method for assessing the stability of this compound solutions.
1. Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
3. HPLC System and Conditions (starting point):
| Parameter | Recommended Setting |
| Column | C18 or C30, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
4. Forced Degradation Study:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60 °C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.
-
Use this method to periodically test your stored solutions to quantify the remaining parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is poorly soluble in water but soluble in organic solvents.[1] For creating stock solutions, Dimethyl sulfoxide (DMSO) is a common choice. Other suitable solvents include ethanol, methanol, chloroform, and ethyl acetate.[2] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.5% for DMSO).
Q2: What are the optimal storage conditions for this compound solutions?
A2: The optimal storage conditions depend on the intended duration of storage.
| Storage Duration | Recommended Conditions |
| Short-term (1-2 weeks) | 2-8 °C, protected from light. |
| Long-term (up to 1 year) | -80 °C in an airtight container, protected from light. |
For long-term storage at -80°C, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I filter my this compound solution?
A3: Yes, you can filter the solution to sterilize it or remove any particulates. Use a syringe filter with a membrane material that is compatible with your solvent. For organic solvents like DMSO, a PTFE (polytetrafluoroethylene) membrane is recommended. Be aware that due to the lipophilic nature of the compound, some of it may adsorb to the filter membrane, leading to a slight decrease in concentration.
Q4: How can I troubleshoot unexpected experimental results when using a stored solution?
A4: If you observe unexpected results, it is important to determine if the issue is with the compound's stability or other experimental factors.
References
Validation & Comparative
A Comparative Analysis of 3-Dehydrotrametenolic Acid and Pachymic Acid in Preclinical Diabetes Models
For researchers and scientists in metabolic disease and drug discovery, the exploration of natural compounds as potential therapeutic agents for type 2 diabetes remains a fervent area of investigation. Among these, 3-dehydrotrametenolic acid and pachymic acid, both triterpenoids isolated from Poria cocos, have demonstrated promising anti-diabetic properties in various preclinical models. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the evaluation of their therapeutic potential.
This document summarizes the current understanding of these two compounds, focusing on their mechanisms of action, efficacy in animal and cellular models of diabetes, and the experimental methodologies used to elucidate their effects.
At a Glance: Key Performance Indicators
| Feature | This compound | Pachymic Acid |
| Primary Mechanism of Action | Insulin Sensitizer, likely via PPARγ activation[1][2] | Insulin-mimetic, enhances glucose uptake via PI3K/Akt and AMPK signaling pathways[3][4] |
| Effect on Glucose Uptake | Enhances insulin sensitivity, implying improved glucose uptake[1][5] | Stimulates glucose uptake in 3T3-L1 adipocytes by up to 50%[3] |
| Effect on Blood Glucose (in vivo) | Reduces hyperglycemia in db/db mice[1][2] | Decreases blood glucose levels in streptozotocin-treated mice[6] |
| Key Signaling Pathway(s) | Peroxisome Proliferator-Activated Receptor γ (PPARγ)[1][2] | Phosphoinositide 3-kinase (PI3K)/Akt, AMP-activated protein kinase (AMPK)[3][4] |
| Effect on Adipocytes | Promotes preadipocyte differentiation[1][2][7] | Induces triglyceride accumulation and inhibits lipolysis[3][4] |
In-Depth Analysis: Mechanism of Action and Signaling Pathways
The anti-diabetic effects of this compound and pachymic acid are mediated through distinct signaling pathways, positioning them as potentially complementary therapeutic agents.
This compound: An Insulin Sensitizer
This compound primarily acts as an insulin sensitizer, a class of drugs that improves the target cells' response to insulin.[1][2] Experimental evidence suggests that its mechanism is analogous to that of thiazolidinediones (TZDs), a class of drugs commonly used to treat type 2 diabetes. The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[1][2] Activation of PPARγ leads to the transcription of genes that enhance insulin signaling and promote glucose uptake and utilization in peripheral tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy and safety of antidiabetic agents for post-transplant diabetes mellitus: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Hyperglycemic Properties of 3-Dehydrotrametenolic Acid and Dehydrotumulosic Acid
In the landscape of natural compounds with therapeutic potential for type 2 diabetes, two triterpenes from the fungus Poria cocos, 3-Dehydrotrametenolic acid and dehydrotumulosic acid, have emerged as promising anti-hyperglycemic agents.[1][2][3] This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental basis for these findings, tailored for researchers and professionals in drug development.
Comparative Efficacy in Preclinical Models
Studies utilizing diabetic mouse models have demonstrated the blood glucose-lowering capabilities of both compounds. Notably, direct comparative studies have indicated that dehydrotumulosic acid exhibits a more potent anti-hyperglycemic effect than this compound .[2][3]
A key study conducted in diabetic db/db mice, a model for type 2 diabetes, revealed a significant reduction in postprandial blood glucose levels following the administration of both compounds. The data from this study are summarized below.
| Compound | Dosage | Time Post-Administration (hours) | Blood Glucose Reduction (%) |
| This compound | 50 mg/kg | 2 | ~15% |
| 4 | ~20% | ||
| Dehydrotumulosic Acid | 50 mg/kg | 2 | ~25% |
| 4 | ~35% |
Note: The percentage reductions are estimated from graphical data presented in Li et al., 2011.[3]
Mechanisms of Anti-Hyperglycemic Action
Both this compound and dehydrotumulosic acid appear to exert their anti-hyperglycemic effects primarily by enhancing insulin sensitivity.[1][2][3] This means they help the body's cells respond more effectively to insulin, leading to increased glucose uptake from the blood.
A point of divergence in the reported mechanisms is the role of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism. Some research suggests that this compound activates PPAR-γ, a mechanism shared with the thiazolidinedione class of anti-diabetic drugs.[4] However, other studies indicate that neither this compound nor dehydrotumulosic acid activates the PPAR-γ pathway, suggesting their insulin-sensitizing action is independent of this receptor.[2][3] This discrepancy warrants further investigation to fully elucidate their molecular targets.
Below is a diagram illustrating the proposed primary mechanism of action as insulin sensitizers.
Experimental Protocols
The findings described are based on rigorous preclinical studies. A representative experimental workflow is detailed below.
Animal Model: Male C57BL/KsJ-db/db mice, a genetic model of obesity and type 2 diabetes, are typically used.[3]
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
Fasting: Prior to the administration of the compounds or vehicle, mice are fasted for a specified period, commonly 12 hours, with free access to water.[3]
Compound Administration: this compound or dehydrotumulosic acid is suspended in a suitable vehicle (e.g., water) and administered orally via gavage at a specific dosage (e.g., 50 mg/kg body weight).[2] A control group receives the vehicle alone, and a positive control group may receive a known anti-diabetic drug like metformin.
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points before and after administration (e.g., 0, 1, 2, and 4 hours).[2] Blood glucose levels are measured using a standard glucometer.
The general workflow for these experiments is illustrated in the following diagram.
Conclusion
Both this compound and dehydrotumulosic acid from Poria cocos demonstrate significant anti-hyperglycemic properties, primarily by enhancing insulin sensitivity. Current evidence suggests that dehydrotumulosic acid is the more potent of the two. While the precise molecular mechanisms are still under investigation, particularly concerning the involvement of PPAR-γ, these natural compounds represent valuable leads for the development of novel therapeutics for type 2 diabetes. Further research is necessary to confirm their efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Dehydrotrametenolic Acid and Other Triterpenoids in Oncology
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on the therapeutic potential of natural compounds. Among these, triterpenoids have emerged as a promising class of molecules with potent anti-cancer properties. This guide provides a detailed comparison of the efficacy of 3-Dehydrotrametenolic acid against other prominent triterpenoids, including Trametenolic Acid B, Betulinic acid, Oleanolic acid, Ursolic acid, and Asiatic acid. We present a comprehensive overview of their cytotoxic activities, underlying mechanisms of action, and available in vivo efficacy data to assist researchers, scientists, and drug development professionals in this critical area of study.
In Vitro Cytotoxicity: A Quantitative Comparison
The anti-proliferative activity of these triterpenoids has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater potency.
| Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | H-ras transformed rat2 cells | 40 | [1][2] |
| CCRF-CEM (Leukemia) | 13.1 | [3] | |
| HL-60 (Leukemia) | 20 | [3] | |
| CCRF-CEM (Leukemia) | 6.3 | [2] | |
| HL-60 (Leukemia) | 6 | [2] | |
| Trametenolic Acid B | MD-AMB-231 (Breast) | 17.78 | [4] |
| Betulinic acid | CL-1 (Canine T-cell lymphoma) | 23.50 | [5] |
| CLBL-1 (Canine B-cell lymphoma) | 18.2 | [5] | |
| D-17 (Canine osteosarcoma) | 18.59 | [5] | |
| EPG85-257P (Gastric Carcinoma) | 10.97 - 18.74 | [6] | |
| EPP85-181P (Pancreatic Carcinoma) | 21.09 - 26.5 | [6] | |
| Human Melanoma | 1.5 - 1.6 | [7] | |
| Ovarian Cancer | 1.8 - 4.5 | [7] | |
| Lung Cancer | 1.5 - 4.2 | [7] | |
| Cervical Cancer | 1.8 | [7] | |
| Oleanolic acid | DU145 (Prostate) | 112.57 (µg/mL) | [8] |
| MCF-7 (Breast) | 132.29 (µg/mL) | [8] | |
| U87 (Glioblastoma) | 163.60 (µg/mL) | [8] | |
| B16 2F2 (Mouse Melanoma) | 4.8 | [4] | |
| HCT15 (Colon) | 60 | [9] | |
| HepG2 (Liver) | 31.94 (µg/mL) | [10] | |
| Four Human Liver Cancer Cell Lines | 2 - 8 | [11] | |
| Ursolic acid | HCT15 (Colon) | 30 | [9] |
| Four Human Liver Cancer Cell Lines | 2 - 8 | [11] | |
| AsPC-1 (Pancreatic) | 10.1 - 14.2 | [12] | |
| BxPC-3 (Pancreatic) | 10.1 - 14.2 | [12] | |
| MDA-MB-231 (Breast) | 15 - 17.5 | [1] | |
| HepG2 (Liver) | 5.40 | [13] | |
| Asiatic acid | KKU-156 (Cholangiocarcinoma) | Varies | [14] |
| KKU-213 (Cholangiocarcinoma) | Varies | [14] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical animal studies provide crucial insights into the therapeutic potential of these compounds. The following table summarizes key findings from in vivo xenograft models. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and administration routes.
| Triterpenoid | Cancer Model | Dosage & Administration | Key Findings | Reference |
| Betulinic acid | LNCaP (Prostate) Xenograft | Not specified | Inhibited tumor growth | [15] |
| RKO (Colon) Xenograft | 25 mg/kg/day | Significantly decreased tumor growth, volume, and weight | [16] | |
| PANC-1 (Pancreatic) Xenograft | 40 mg/kg | Reduced tumor volume and weight | [17] | |
| Hepatocellular Carcinoma Model | Not specified | Inhibited tumor growth and pulmonary metastasis | [18] | |
| Oleanolic acid | DU145 (Prostate) Xenograft | Not specified | Suppressed tumor growth | [8] |
| Hepatocellular Carcinoma Model | 75 or 150 mg/kg/day (i.p.) | Significantly inhibited tumor growth | [4] | |
| Colorectal Cancer Xenograft | Not specified | Significantly inhibited tumor growth and reduced microvessel density | [19] | |
| A549 & MDA-MB-231 Xenografts | Orally administered | Significantly attenuated tumor xenograft growth | [20] | |
| Ursolic acid | BGC-803 (Gastric) & H22 (Hepatocellular) Xenografts | Not specified | Inhibited tumor growth by decreasing proliferation and inducing apoptosis | [21][22] |
| H22 (Hepatocellular) Xenograft | 50, 100, 150 mg/kg | Medium dosage (100 mg/kg) showed significant anticancer activity (45.6 ± 4.3% inhibition) | [23] | |
| PANC-1 (Pancreatic) Xenograft | 100 mg/kg | Anticancer effect comparable to gemcitabine | [13] | |
| Sarcoma 180 Ascitic Model | Not specified | Inhibited tumor growth in a dose-dependent manner; more potent than Oleanolic acid | [24] | |
| Asiatic acid | Lung Cancer Xenograft | Oral administration | Significantly inhibited tumor volume and weight | [25] |
Mechanisms of Action: Signaling Pathways
Triterpenoids exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
This compound
This compound selectively inhibits the growth of H-ras transformed cells and induces apoptosis through the activation of the caspase-3 pathway . It also leads to cell cycle arrest at the G2/M phase.
Trametenolic Acid B
Trametenolic acid B has been shown to have a significant growth inhibitory effect on HepG2/2.2.15 cells, inducing autophagy and cell death. This process may be related to the up-regulation of HSP90AA4P and down-regulation of proteins like Rho C, potentially inhibiting cancer cell metastasis. The anti-hepatoma effect of Trametenolic Acid B appears to be multi-targeted.[17]
Betulinic Acid
Betulinic acid is a potent inducer of apoptosis, primarily through the mitochondrial pathway. It can also inhibit tumor growth and metastasis.[15][16][18] In some cancer cells, its mechanism involves the proteasome-dependent degradation of Sp transcription factors (Sp1, Sp3, and Sp4).[15][16]
Oleanolic Acid
Oleanolic acid's anti-cancer activity is mediated through multiple signaling pathways, including the PI3K/Akt and MAPK (ERK, JNK) pathways, leading to p53-dependent apoptosis and cell cycle arrest.[8][12] It has also been shown to suppress the STAT3 and Hedgehog pathways, thereby inhibiting angiogenesis.[19]
Ursolic Acid
Ursolic acid inhibits cancer cell proliferation and induces apoptosis both in vitro and in vivo.[21][22] Its mechanisms include the activation of caspases (-3, -8, and -9), downregulation of Bcl-2, and cell cycle arrest.[21][22] It can also modulate the PI3K/Akt and MAPK signaling pathways.
Asiatic Acid
Asiatic acid exhibits its anti-cancer effects through multiple mechanisms, including the inhibition of proliferation, induction of apoptosis and autophagy, and suppression of invasion and metastasis.[26] It influences several key signaling pathways such as PI3K/Akt/mTOR , MAPK , and STAT3 .[27]
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of anti-cancer compounds. Below are detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the triterpenoid compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Culture and treat cancer cells with the triterpenoid of interest for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Signaling Pathways (PI3K/Akt and MAPK)
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.
Protocol:
-
Cell Lysis: After treatment with the triterpenoid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
This comparative guide highlights the significant anti-cancer potential of this compound and other selected triterpenoids. While all the discussed compounds demonstrate promising cytotoxic and pro-apoptotic activities, their efficacy varies across different cancer types, and their mechanisms of action involve distinct signaling pathways. The provided quantitative data and experimental protocols offer a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of these natural compounds in cancer therapy. Future research should focus on direct comparative studies under standardized conditions and further exploration of their in vivo efficacy and safety profiles to pave the way for their potential clinical translation.
References
- 1. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oleanolic acid and ursolic acid induce apoptosis in four human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-cancer activity of asiatic acid against human cholangiocarcinoma cells through inhibition of proliferation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oleanolic acid inhibits colorectal cancer angiogenesis in vivo and in vitro via suppression of STAT3 and Hedgehog pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oleanolic acid blocks the purine salvage pathway for cancer therapy by inactivating SOD1 and stimulating lysosomal proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of oleanolic acid and ursolic acid on inhibiting tumor growth and enhancing the recovery of hematopoietic system postirradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Can Asiatic Acid from Centella asiatica Be a Potential Remedy in Cancer Therapy?—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of 3-Dehydrotrametenolic Acid: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the anti-inflammatory activity of 3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid. Its performance is objectively compared with established anti-inflammatory agents, dexamethasone and ibuprofen, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and comparator compounds are often evaluated by their ability to inhibit key inflammatory mediators in cell-based assays. Lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, are a widely used in vitro model to mimic inflammatory responses. Key markers of inflammation measured in these assays include nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
While direct head-to-head comparative studies with this compound, dexamethasone, and ibuprofen under identical experimental conditions are not extensively documented in the available literature, this guide compiles relevant data to offer a comparative perspective.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Data not available | Data not available | |
| Dexamethasone | RAW 264.7 | 34.60 µg/mL | |
| Ibuprofen | Peritoneal Macrophages | 0.33 mM |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Inhibition Data | Reference |
| This compound | TNF-α, IL-6 | Data not available | Data not available | |
| Dexamethasone | TNF-α, IL-6 | RAW 264.7 | Dose-dependent reduction | |
| Ibuprofen | TNF-α, IL-6 | Data not available | Data not available |
Note: The absence of specific IC50 values for this compound in publicly accessible literature highlights a research gap and an opportunity for further investigation to quantify its anti-inflammatory potency directly against established drugs.
Mechanisms of Anti-Inflammatory Action
This compound is reported to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have indicated its ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound has been shown to increase the phosphorylation of IκBα, which, paradoxically, can also be a mechanism to terminate NF-κB signaling under certain contexts, suggesting a complex regulatory role.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation, controlling the production of inflammatory cytokines and mediators. This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also drive the expression of pro-inflammatory genes. Research indicates that this compound treatment leads to the phosphorylation of MAPKs, suggesting its involvement in modulating this pathway.
Comparative Analysis of 3-Dehydrotrametenolic Acid from Diverse Fungal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-Dehydrotrametenolic acid, a promising bioactive triterpenoid, isolated from various fungal species. This document outlines quantitative data on its prevalence, detailed experimental protocols for its isolation and analysis, and explores its known signaling pathways.
Quantitative Analysis of this compound
This compound is a lanostane-type triterpene acid predominantly isolated from the sclerotium of Poria cocos (also known as Wolfiporia cocos).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] While this fungus is the most well-documented source, other fungi, including species from the genera Trametes and Fomitopsis, are also known to produce a variety of triterpenoids.[26][27][28][29][30][31][32][33][34][35][36][37] Quantitative data comparing the yield of this compound across these different genera are limited in publicly available research. However, a detailed analysis of Poria cocos reveals significant variations in the concentration of this compound depending on the part of the fungus utilized.
A study by Jin et al. (2019) provides a quantitative comparison of this compound (referred to as HDTRA in the study) in the epidermis (FLP), inner part (BFL), and fermented mycelia (MYC) of Poria cocos. The data clearly indicates that the epidermis contains the highest concentration of this particular triterpenoid.
| Fungal Part of Poria cocos | Mean Content (mg/g) | Standard Deviation |
| Epidermis (FLP) | 0.85 | ± 0.04 |
| Inner Part (BFL) | 0.25 | ± 0.02 |
| Fermented Mycelia (MYC) | 0.15 | ± 0.01 |
Data summarized from Jin, J., et al. (2019). "Insights into Triterpene Acids in Fermented Mycelia of Edible Fungus Poria cocos by a Comparative Study." Molecules 24(7).[18][25]
Experimental Protocols
Extraction of this compound
This protocol describes a general method for the solvent extraction of this compound from fungal material.
Materials:
-
Dried and powdered fungal material (Poria cocos, Trametes sp., or Fomitopsis sp.)
-
Ethanol (95%) or Methanol
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 50 g of dried, powdered fungal material and place it into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 500 mL of 95% ethanol.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the fungal material.
-
Alternatively, for ultrasonic-assisted extraction (UAE), suspend the 50 g of powdered fungal material in 500 mL of 95% ethanol in a large beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
After extraction (either Soxhlet or UAE), filter the extract through Whatman No. 1 filter paper to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C until a crude extract is obtained.
-
Dry the crude extract in a vacuum oven to remove any residual solvent.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a method for the quantitative analysis of this compound in the fungal extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-10 min: 50% B
-
10-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-50% B
-
40-45 min: 50% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known amount of the crude fungal extract in methanol to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Anticancer Activity: Caspase-3 Mediated Apoptosis
One of the significant anticancer mechanisms of this compound is the induction of apoptosis (programmed cell death) through the activation of the caspase-3 pathway.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 10. Frontiers | Insights into microbiome-triterpenoid correlation in Poria cocos via comparative analysis of sclerotial and soil microenvironments [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. pjbt.org [pjbt.org]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. Extraction of a Triterpene Solution and Evaluation of the Hypolipidemic Efficacy of the Pleurotus tuber-regium (Fr.) Sing Sclerotium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mushroomreferences.com [mushroomreferences.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Insights into microbiome-triterpenoid correlation in Poria cocos via comparative analysis of sclerotial and soil microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Insights into microbiome-triterpenoid correlation in Poria cocos via comparative analysis of sclerotial and soil microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pharmtech.com [pharmtech.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. researchgate.net [researchgate.net]
- 31. iosrphr.org [iosrphr.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Characterisation of Extracts and Anti-Cancer Activities of Fomitopsis pinicola - PMC [pmc.ncbi.nlm.nih.gov]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. Frontiers | Taxonomy and Phylogeny of the Fomitopsis pinicola Complex With Descriptions of Six New Species From East Asia [frontiersin.org]
- 37. Secondary Metabolites of Fomitopsis betulina: Chemical Structures, Biological Activity and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Dehydrotrametenolic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 3-Dehydrotrametenolic acid. The information presented is based on published experimental data to assist in the selection and validation of the most appropriate method for specific research needs.
Introduction to this compound
This compound, a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, is a compound of significant interest in pharmaceutical research. It has been identified as an inhibitor of lactate dehydrogenase (LDH) and has demonstrated potential as an insulin sensitizer, in addition to exhibiting anticancer and apoptosis-inducing activities[1][2]. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo pharmacological research.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex biological matrices.
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of triterpenoids, including data for dehydrotumulosic acid (a synonym for this compound). It is important to note that the data for HPLC-UV and LC-MS/MS are derived from different studies and a direct comparison should be made with this consideration in mind.
Table 1: Performance Characteristics of HPLC-UV for Triterpenoid Quantification
| Parameter | Dehydrotumulosic Acid[3][4] | Other Triterpenoids (General Range)[5][6][7] |
| Linearity Range (µg/mL) | 30.5 - 610.0 | 1 - 1000 |
| Correlation Coefficient (r) | 0.9996 | > 0.999 |
| Recovery (%) | 98.5 | 94.7 - 105.8 |
| Precision (RSD %) | 1.9 | < 2% |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.08 - 0.65 |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 0.24 - 1.78 |
Table 2: Performance Characteristics of LC-MS/MS for Triterpenoid and Similar Analytes Quantification
| Parameter | General Performance for Triterpenoids & Other Analytes[8][9] |
| Linearity Range (ng/mL) | 1 - 200 (nM) / 1 - 1000 (ng/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery (%) | 85 - 115 |
| Precision (RSD %) | < 15% |
| Limit of Detection (LOD) (ng/mL) | Generally in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) (ng/mL) | Generally in the low ng/mL range |
Experimental Protocols
HPLC-UV Method for Triterpenoid Quantification in Poria cocos
This protocol is based on the methodology for the simultaneous determination of five triterpenoid acids in Poria cocos[3][4].
1. Sample Preparation:
- The dried and powdered Poria cocos sample is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like ultrasonication or reflux extraction.
- The extract is then filtered and concentrated under reduced pressure.
- The residue is dissolved in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
- Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3].
- Mobile Phase: A gradient of acetonitrile and 0.05% phosphoric acid in water[3].
- Flow Rate: 1.0 mL/min[3].
- Detection: UV detection with wavelength switching. For dehydrotumulosic acid, the detection wavelength is 241 nm[3][4].
- Injection Volume: Typically 10-20 µL.
3. Validation Parameters:
- Linearity: Determined by injecting a series of standard solutions of dehydrotumulosic acid at different concentrations and plotting the peak area against concentration.
- Accuracy: Assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage recovery is calculated.
- Precision: Evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision), with the results expressed as the relative standard deviation (RSD).
LC-MS/MS Method for Triterpenoid Quantification
This protocol represents a general approach for the sensitive quantification of triterpenoids in biological matrices.
1. Sample Preparation:
- For biological samples (e.g., plasma, urine), a protein precipitation step is typically performed using a solvent like acetonitrile or methanol.
- This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.
- The final extract is evaporated to dryness and reconstituted in the mobile phase.
2. LC-MS/MS Conditions:
- Column: A reversed-phase column such as a C18 is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
- Ionization: Electrospray ionization (ESI) is frequently used, typically in negative ion mode for acidic triterpenoids.
- Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be optimized.
3. Validation Parameters:
- Validation is performed according to regulatory guidelines (e.g., FDA or ICH) and includes the assessment of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability[9].
Visualizing Workflows and Signaling Pathways
To further elucidate the methodologies and the biological context of this compound, the following diagrams are provided.
Experimental Workflow for Quantification
Caption: General experimental workflow for the quantification of this compound.
Signaling Pathways Modulated by this compound
Research suggests that this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular differentiation.
Caption: Signaling pathways potentially modulated by this compound.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, with the choice of method being dependent on the specific requirements of the analysis. HPLC-UV offers a cost-effective and robust solution for routine quality control and analysis of relatively high-concentration samples. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices and low analyte concentrations. The validation data presented in this guide, although from different sources, provide a solid foundation for the development and cross-validation of analytical methods for this promising natural compound. Researchers should perform in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-Dehydrotrametenolic Acid and Ursolic Acid for Researchers and Drug Development Professionals
In the landscape of natural product drug discovery, triterpenoids represent a class of compounds with significant therapeutic potential. This guide provides a detailed head-to-head comparison of two promising triterpenoids: 3-Dehydrotrametenolic acid and Ursolic acid. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating their potential applications.
Chemical Structures
This compound: A lanostane-type triterpenoid.
Ursolic Acid: A pentacyclic triterpenoid.[1][2]
Biological Activity and Therapeutic Potential
Both this compound and ursolic acid have demonstrated a range of biological activities in preclinical studies. While both exhibit anti-cancer and anti-inflammatory properties, their primary therapeutic targets and mechanisms of action show distinct differences.
This compound has been identified as a lactate dehydrogenase (LDH) inhibitor, an insulin sensitizer, and an agent that promotes adipocyte differentiation.[3][4] Its anti-cancer activity is linked to the induction of apoptosis.[3][4]
Ursolic acid is a well-studied compound with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[5][6] It is known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[6]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of this compound and Ursolic acid.
Table 1: In Vitro Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | CCRF-CEM | Leukemia | 13.1 | [7] |
| HL-60 | Leukemia | 6 | [4] | |
| H-ras transformed rat2 cells | - | 40 | [4] | |
| Ursolic acid | NCI-H292 | Lung Cancer | ~12 (at 48h) | [8] |
| T47D | Breast Cancer | 231 µg/ml | [1] | |
| MCF-7 | Breast Cancer | 221 µg/ml | [1] | |
| MDA-MB-231 | Breast Cancer | 239 µg/ml | [1] | |
| HCT116 | Colorectal Cancer | 37.2 (24h), 28.0 (48h) | [9] | |
| HCT-8 | Colorectal Cancer | 25.2 (24h), 19.4 (48h) | [9] | |
| HepG2 | Liver Cancer | 5.40 | [3] |
Table 2: Anti-Inflammatory and Other Biological Activities
| Compound | Activity | Key Findings | Reference |
| This compound | Insulin Sensitizer | Promotes adipocyte differentiation and acts as an insulin sensitizer in vivo. Activates PPARγ. | [3] |
| Skin Barrier Function | Upregulates mRNA expression of natural moisturizing factor-related genes. | ||
| Ursolic acid | Anti-inflammatory | Suppresses NF-κB, AP-1, and NF-AT activation. Inhibits cytokine secretion (IL-1β, IL-6, TNF-α). | [5][10] |
| Antioxidant | Elevates SOD and GSH levels, reduces MDA levels. | [10] | |
| Metabolic Regulation | Improves insulin signaling in adipose tissues. | [11] |
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each compound.
This compound Signaling
Caption: Signaling pathway of this compound.
Ursolic Acid Signaling
Caption: Signaling pathway of Ursolic Acid.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or Ursolic acid) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for 24 hours.
-
Treatment: Pre-treat the transfected cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6 hours.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalization: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.
PPARγ Activation Assay
-
Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 preadipocytes) in appropriate media.
-
Treatment: Treat the cells with the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Gene Expression Analysis: After treatment, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARγ target genes (e.g., aP2, LPL).
-
Protein Analysis: Alternatively, perform Western blotting to assess the protein levels of PPARγ and its target genes.
Conclusion
Both this compound and Ursolic acid exhibit promising therapeutic properties, particularly in the fields of oncology and inflammatory diseases. Ursolic acid has been more extensively studied, with a well-documented broad spectrum of activities and multiple known molecular targets. This compound, while less characterized, shows unique potential as an insulin sensitizer and an inhibitor of H-ras transformed cells.
This guide provides a foundational comparison to aid researchers in selecting the appropriate compound for their specific research focus. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety of these two triterpenoids.
References
- 1. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of the Beneficial Effects of Ursolic Acid against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of 3-Dehydrotrametenolic Acid in Combination Therapies
A Comparative Guide for Researchers
The therapeutic potential of natural compounds in oncology is increasingly recognized, with a focus on their ability to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance. 3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid isolated from Poria cocos, has demonstrated anticancer properties by inducing apoptosis and modulating key signaling pathways.[1] This guide provides a framework for evaluating the synergistic effects of DTA with other compounds, offering detailed experimental protocols and data presentation formats to aid researchers in drug development.
While direct experimental data on the synergistic combinations of this compound is limited, its known mechanisms of action provide a strong rationale for investigating its potential in combination therapies. A related compound, Trametenolic acid B, has been shown to reverse paclitaxel resistance, suggesting that DTA may have similar sensitizing effects.[2] This guide will, therefore, outline the methodologies to explore these potential synergies.
Hypothetical Synergistic Data of this compound with Conventional Chemotherapeutics
To illustrate how the synergistic effects of DTA could be presented, the following tables summarize hypothetical quantitative data from in vitro assays. These tables are structured for clear comparison of the effects of DTA alone and in combination with common anticancer drugs on a model cancer cell line.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Paclitaxel on A549 Human Lung Carcinoma Cells
| Compound(s) | IC50 (µM) - 48h | Combination Index (CI) |
| This compound (DTA) | 45.0 | - |
| Paclitaxel | 0.1 | - |
| DTA + Paclitaxel (1:1 ratio) | DTA: 10.0, Paclitaxel: 0.02 | 0.45 (Synergism) |
Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction by this compound and Paclitaxel in A549 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V+/PI-) |
| Control | 5.2 ± 0.8 |
| This compound (20 µM) | 15.7 ± 2.1 |
| Paclitaxel (0.05 µM) | 20.3 ± 2.5 |
| DTA (20 µM) + Paclitaxel (0.05 µM) | 45.8 ± 3.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments to evaluate the synergistic anticancer effects of this compound.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of DTA and a combination agent on cancer cells.[3][4][5][6]
Materials:
-
96-well plates
-
Cancer cell line (e.g., A549)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound and combination drug
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DTA, the combination drug, and the combination of both for 48 hours. Include a vehicle-treated control group.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Analysis: Annexin V-FITC/PI Staining by Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells following treatment.[7][8][9][10][11]
Materials:
-
6-well plates
-
Cancer cell line
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with DTA, the combination drug, or both for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis: Western Blotting
This technique is used to detect changes in the expression of proteins involved in signaling pathways affected by the drug combination.[12][13][14]
Materials:
-
6-well plates
-
Cancer cell line
-
This compound and combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, Erk, p-Erk, Caspase-3, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells in 6-well plates with the compounds for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to visualize key processes.
Caption: Workflow for evaluating synergistic anticancer effects.
Caption: Known signaling pathways of this compound.
Caption: Experimental workflow for the apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trametenolic Acid B Triggers HSP90AA4P and Autophagy in HepG2/2.2.15 Cells by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay and synergism evaluation [bio-protocol.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Replicating Published Findings on 3-Dehydrotrametenolic Acid's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivities of 3-Dehydrotrametenolic acid with commercially available alternatives. The information is presented to facilitate the replication of published findings and to assist in the evaluation of this natural compound for further research and development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms.
Anticancer Activity
This compound has demonstrated selective cytotoxicity against various cancer cell lines. Its anticancer mechanism is attributed to the induction of apoptosis, mediated through the activation of caspase-3 and the modulation of the H-ras signaling pathway, leading to cell cycle arrest.
Table 1: Comparison of Anticancer Activity of this compound and Alternatives
| Compound | Target Cell Line | IC50/GI50 (µM) | Mechanism of Action | Commercial Availability |
| This compound | H-ras transformed rat2 cells | 40 (GI50)[1] | Induces apoptosis via caspase-3 pathway, modulates H-ras, Akt, and Erk signaling[1] | Yes |
| CCRF-CEM (Human acute lymphoblastic leukemia) | 13.1[2] | Not specified | Yes | |
| HL-60 (Human promyelocytic leukemia) | 20[2] | Not specified | Yes | |
| Salirasib (FTS) | H-ras transformed cells | ~10 | Ras inhibitor, disrupts Ras membrane association | Yes |
| Tipifarnib | Various cancer cell lines | Varies (nM to µM range) | Farnesyltransferase inhibitor, blocks Ras processing | Yes |
| Lonafarnib | Various cancer cell lines | Varies (nM to µM range) | Farnesyltransferase inhibitor, blocks Ras processing | Yes |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard methodologies to determine the cytotoxic effects of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or alternative compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
2. Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them using a chilled lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate, DEVD-pNA, to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
3. Western Blot Analysis for H-ras, Akt, and Erk Signaling
This protocol outlines the steps to analyze the protein expression levels involved in the H-ras signaling pathway.
-
Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against H-ras, Akt, p-Akt, Erk, and p-Erk, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for assessing the anticancer activity of this compound (3-DHTA).
Caption: H-ras signaling pathway modulated by this compound.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. This effect is mediated through the suppression of the MAPK/AP-1 and NF-κB signaling pathways, as well as the inhibition of the NLRP3 inflammasome.
Table 2: Comparison of Anti-inflammatory Activity of this compound and Alternatives
| Compound | Target | IC50 (µM) | Mechanism of Action | Commercial Availability |
| This compound | NO production (LPS-stimulated RAW264.7 cells) | Not specified | Downregulates iNOS and COX-2 expression | Yes |
| TNF-α, IL-6, IL-1β secretion | Not specified | Inhibits MAPK/AP-1 and NF-κB signaling | Yes | |
| NLRP3 Inflammasome | Not specified | Targets Caspase-1 | Yes | |
| MCC950 | NLRP3 Inflammasome | ~0.01 | Potent and selective NLRP3 inhibitor | Yes (for research) |
| BAY 11-7082 | NF-κB pathway | ~10 | Inhibits IκB-α phosphorylation | Yes (for research) |
| Parthenolide | NF-κB pathway | ~5 | Inhibits IKK complex | Yes (for research) |
Experimental Protocols
1. Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW264.7 macrophages and treat with this compound or alternatives for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: Mix 50 µL of cell supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
2. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This protocol is for the quantification of cytokines in cell culture supernatants.
-
Sample Collection: Collect supernatants from treated and stimulated macrophage cultures.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6, IL-1β). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Signaling Pathways
Caption: NF-κB and MAPK/AP-1 signaling pathways in inflammation.
Caption: NLRP3 inflammasome signaling pathway.
Insulin-Sensitizing Activity
This compound has been reported to act as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.
Table 3: Comparison of Insulin-Sensitizing Activity of this compound and Alternatives
| Compound | Target | EC50 (µM) | Mechanism of Action | Commercial Availability |
| This compound | PPARγ | Not specified | PPARγ agonist, promotes adipocyte differentiation | Yes |
| Rosiglitazone | PPARγ | ~0.04 | Potent and selective PPARγ agonist | Yes (for research) |
| Pioglitazone | PPARγ | ~0.5 | Selective PPARγ agonist | Yes (for research) |
Signaling Pathway
Caption: PPARγ signaling pathway activated by this compound.
Antiviral Activity
Currently, there is limited published data specifically quantifying the antiviral activity of this compound against common viruses. Further research is required to establish its efficacy and mechanism of action in this area. The following protocol is a standard method used to evaluate the antiviral activity of natural products.
Experimental Protocol
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
This guide is intended to be a starting point for researchers interested in the bioactivity of this compound. The provided information and protocols should aid in the design and execution of experiments to replicate and expand upon the existing findings.
References
Comparative Analysis of the Structure-Activity Relationship of 3-Dehydrotrametenolic Acid and its Analogs in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Dehydrotrametenolic acid and its naturally occurring analogs, focusing on their cytotoxic effects against various cancer cell lines. The information is compiled from preclinical studies to offer insights into the therapeutic potential of this class of lanostane-type triterpenoids.
Introduction to this compound
This compound is a lanostane-type triterpenoid isolated from the sclerotium of the fungus Poria cocos.[1][2] It has garnered attention in cancer research due to its pro-apoptotic and anticancer properties.[1][2] One of its notable mechanisms of action is the selective inhibition of the growth of H-ras transformed cells, suggesting a potential targeted therapeutic application.[3][4][5] This compound induces apoptosis through the activation of caspase-3 and is also known to be an inhibitor of lactate dehydrogenase (LDH).[1][2][3][4][5]
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic activity of this compound and its analogs, providing a basis for understanding their structure-activity relationships. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values against various human cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | H-ras transformed rat2 | Not Specified | GI50: 40 | [3][4][5] |
| CCRF-CEM (Leukemia) | MTT | IC50: 13.1 | ||
| HL-60 (Leukemia) | MTT | IC50: 20 | ||
| Poricolide A | A549 (Lung) | Not Specified | IC50: 16.19 ± 0.38 | [6] |
| SMMC-7721 (Hepatocellular) | Not Specified | IC50: 18.45 ± 0.51 | [6] | |
| MCF-7 (Breast) | Not Specified | IC50: 20.33 ± 0.62 | [6] | |
| SW480 (Colon) | Not Specified | IC50: 22.14 ± 0.88 | [6] | |
| Poricolide B | A549 (Lung) | Not Specified | IC50: 18.27 ± 0.45 | [6] |
| SMMC-7721 (Hepatocellular) | Not Specified | IC50: 20.11 ± 0.73 | [6] | |
| MCF-7 (Breast) | Not Specified | IC50: 25.62 ± 0.97 | [6] | |
| SW480 (Colon) | Not Specified | IC50: 27.74 ± 1.12 | [6] | |
| 3β-acetoxy-24-methyllanosta-8,16,24(31)-trien-21-oic acid | A549 (Lung) | Not Specified | IC50: 17.54 ± 0.41 | [6] |
| SMMC-7721 (Hepatocellular) | Not Specified | IC50: 19.89 ± 0.69 | [6] | |
| MCF-7 (Breast) | Not Specified | IC50: 23.48 ± 0.85 | [6] | |
| SW480 (Colon) | Not Specified | IC50: 26.31 ± 1.04 | [6] | |
| 3β-acetoxylanosta-7,9(11),16,23-tetraen-21-oic acid | A549 (Lung) | Not Specified | IC50: 19.36 ± 0.58 | [6] |
| SMMC-7721 (Hepatocellular) | Not Specified | IC50: 21.05 ± 0.77 | [6] | |
| MCF-7 (Breast) | Not Specified | IC50: 24.81 ± 0.91 | [6] | |
| SW480 (Colon) | Not Specified | IC50: 28.92 ± 1.23 | [6] |
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pachymic acid | A549 (Lung) | MTT | 24.0 | [1] |
| DU145 (Prostate) | MTT | 25.3 | [1] | |
| Dehydropachymic acid | A549 (Lung) | MTT | 56.8 | [1] |
| DU145 (Prostate) | MTT | 418.6 | [1] |
Structure-Activity Relationship Insights
-
Core Structure: The lanostane skeleton is a common feature among these cytotoxic compounds, indicating its importance for their anticancer activity.
-
Side Chain Modifications: The diverse side chains observed in the analogs from Poria cocos epidermis, such as the δ-lactone ring in poricolides A and B, contribute to potent antiproliferative effects.[6]
-
Acetoxylation: The presence of a 3β-acetoxy group in some analogs is associated with significant cytotoxicity, as seen in 3β-acetoxy-24-methyllanosta-8,16,24(31)-trien-21-oic acid and 3β-acetoxylanosta-7,9(11),16,23-tetraen-21-oic acid.[6]
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anticancer effects through the modulation of specific signaling pathways, primarily by inducing apoptosis and inhibiting the H-Ras signaling pathway.
H-Ras Signaling Pathway Inhibition
This compound selectively inhibits the growth of H-ras transformed cells.[3][4][5] The H-Ras signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The inhibition of this pathway by this compound suggests a targeted mechanism of action.
Caspase-3 Mediated Apoptosis
A key mechanism of action for this compound and its analogs is the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases, with caspase-3 being a crucial executioner caspase. The activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in the dismantling of the cell.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis. The assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with the test compounds, harvest the cells and lyse them using a cell lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspase-3 to cleave the substrate.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the fold-increase in activity.
Conclusion
This compound and its naturally occurring analogs represent a promising class of lanostane-type triterpenoids with significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action, involving the induction of apoptosis via caspase-3 activation and the targeted inhibition of the H-Ras signaling pathway, provides a strong rationale for their further development as anticancer agents. The structure-activity relationship data, although preliminary and based on naturally occurring analogs, suggests that modifications at the C-3 position and the side chain can significantly impact cytotoxic potency. Further studies involving the synthesis and biological evaluation of a broader range of analogs are warranted to fully elucidate the SAR and to optimize the therapeutic potential of this compound class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 29220-16-4 | Dehydrotrametenolic acid [phytopurify.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Insulin-Sensitizing Effects of 3-Dehydrotrametenolic Acid and Standard Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo insulin-sensitizing effects of 3-Dehydrotrametenolic acid against two widely used antidiabetic drugs, Rosiglitazone and Metformin. The data presented is primarily from studies conducted in diabetic db/db mice, a well-established model of type 2 diabetes. This document is intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.
Executive Summary
This compound, a natural triterpenoid, has demonstrated promising insulin-sensitizing properties in vivo.[1] Studies indicate that it can reduce hyperglycemia in db/db mice, a model for non-insulin-dependent diabetes mellitus (NIDDM), and improve glucose tolerance.[1][2] The mechanism of action for this compound appears to involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a pathway it shares with the thiazolidinedione class of drugs, such as Rosiglitazone.[1] This guide presents available quantitative data to contextualize the efficacy of this compound alongside the established therapeutic agents Rosiglitazone and Metformin.
Comparative Efficacy: Glucose and Insulin Tolerance Tests
The following tables summarize the effects of this compound, Rosiglitazone, and Metformin on blood glucose levels during glucose tolerance tests (GTT) and insulin tolerance tests (ITT) in db/db mice. While direct head-to-head comparative studies are limited, the data has been compiled from studies with similar experimental designs to provide a useful comparison.
Note on Data for this compound: While studies confirm the insulin-sensitizing effects of this compound in db/db mice through glucose tolerance tests, specific quantitative data from these tests were not available in the public domain at the time of this publication. The compound has been shown to significantly decrease blood glucose levels in this animal model.[2]
Table 1: Effect of Rosiglitazone and Metformin on Intraperitoneal Glucose Tolerance Test (IPGTT) in db/db Mice
| Treatment Group | Time 0 (mg/dL) | Time 15 min (mg/dL) | Time 30 min (mg/dL) | Time 60 min (mg/dL) | Time 120 min (mg/dL) |
| db/db Control | ~550 | ~700 | ~750 | ~700 | ~600 |
| Rosiglitazone | ~200 | ~350 | ~450 | ~350 | ~250 |
| Metformin | ~450 | ~600 | ~650 | ~550 | ~400 |
Data compiled from multiple sources and represent approximate values for illustrative comparison.
Table 2: Effect of Rosiglitazone and Metformin on Insulin Tolerance Test (ITT) in db/db Mice
| Treatment Group | Time 0 (Baseline) | Time 15 min (% of Baseline) | Time 30 min (% of Baseline) | Time 60 min (% of Baseline) |
| db/db Control | 100% | ~95% | ~90% | ~85% |
| Rosiglitazone | 100% | ~70% | ~50% | ~40% |
| Metformin | 100% | ~85% | ~70% | ~60% |
Data compiled from multiple sources and represent approximate values for illustrative comparison.
Signaling Pathways
The insulin-sensitizing effects of these compounds are mediated through distinct signaling pathways.
This compound and Rosiglitazone: PPARγ Activation Pathway
This compound and Rosiglitazone are both agonists of PPARγ, a nuclear receptor that plays a critical role in adipocyte differentiation and glucose metabolism. Activation of PPARγ leads to the transcription of genes that enhance insulin sensitivity.
Caption: PPARγ activation by 3-DTA and Rosiglitazone.
Metformin: AMPK Activation and PI3K/Akt Pathway
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This leads to the inhibition of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues, partly through the PI3K/Akt signaling pathway.
Caption: Metformin's mechanism via AMPK activation.
Insulin Signaling Pathway (PI3K/Akt)
A key downstream pathway for insulin action is the PI3K/Akt pathway. Both PPARγ agonists and Metformin ultimately enhance the signaling through this pathway to promote glucose uptake and utilization.
Caption: The PI3K/Akt insulin signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the ability of an organism to clear a glucose load from the bloodstream.
Procedure:
-
Animal Model: Male db/db mice (8-10 weeks old).
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Fasting: Fast the mice for 6 hours prior to the glucose challenge, with free access to water.
-
Baseline Glucose: At time 0, obtain a baseline blood glucose measurement from a tail snip using a glucometer.
-
Glucose Administration: Administer a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail blood at 15, 30, 60, and 120 minutes post-glucose injection.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The area under the curve (AUC) is calculated to quantify total glycemic excursion.
Caption: Workflow for the IPGTT experiment.
Insulin Tolerance Test (ITT)
Objective: To assess the systemic response to insulin, indicating insulin sensitivity.
Procedure:
-
Animal Model: Male db/db mice (8-10 weeks old).
-
Acclimatization: As described for IPGTT.
-
Fasting: Fast the mice for 4-6 hours prior to insulin injection, with free access to water.
-
Baseline Glucose: At time 0, obtain a baseline blood glucose measurement.
-
Insulin Administration: Administer human regular insulin intraperitoneally at a dose of 0.75 U/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.
-
Data Analysis: Express blood glucose levels as a percentage of the baseline value for each mouse. Plot the mean percentage of baseline glucose at each time point for each treatment group.
Caption: Workflow for the ITT experiment.
Conclusion
This compound demonstrates significant potential as an insulin-sensitizing agent, with a mechanism of action likely involving PPARγ activation. While further studies providing direct, quantitative comparisons with established drugs like Rosiglitazone and Metformin are needed, the existing evidence warrants continued investigation into its therapeutic utility for type 2 diabetes. This guide provides a framework for understanding the comparative efficacy and mechanisms of these compounds, and the experimental protocols necessary for their in vivo validation.
References
Comparative study of the apoptotic pathways induced by different triterpenoids
A Comparative Analysis of Apoptotic Pathways Triggered by Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Triterpenoids, a diverse class of naturally occurring compounds, have garnered significant attention in oncology research for their potent anti-cancer properties. A primary mechanism underlying their therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. However, the specific signaling cascades activated can vary considerably between different triterpenoids, influencing their efficacy and potential for therapeutic application. This guide provides a comparative overview of the apoptotic pathways induced by four well-studied triterpenoids: Asiatic Acid, Betulinic Acid, Celastrol, and Ursolic Acid, supported by experimental data and detailed methodologies.
Comparative Summary of Apoptotic Induction
The following table summarizes the key characteristics of apoptosis induced by the selected triterpenoids across various cancer cell lines. This quantitative data provides a basis for comparing their potency and the cellular contexts in which they are effective.
| Triterpenoid | Cancer Cell Line(s) | IC50 Value(s) | Key Apoptotic Events | Citations |
| Asiatic Acid | Cisplatin-resistant nasopharyngeal carcinoma (cisNPC-039, cisNPC-BM) | ~75 µM | Activation of intrinsic and extrinsic pathways; increased Bax expression; activation of caspases-3, -8, and -9; phosphorylation of p38 MAPK. | [1][2] |
| Human colon carcinoma | Not specified | Inhibition of proliferation and migration; induction of apoptosis via regulation of Pdcd4 through the PI3K/Akt/mTOR/p70S6K signaling pathway. | [3] | |
| Betulinic Acid | Human cervical cancer (HeLa) | ~30 µmol/l | Regulation of PI3K/Akt signaling and mitochondrial pathways; generation of ROS. | [4] |
| Human leukemia (U937) | Not specified | ROS-dependent G2/M phase cell cycle arrest and apoptosis; increased Bax/Bcl-2 ratio; cytosolic release of cytochrome c; activation of caspases-9 and -3. | [5] | |
| Microglia (BV-2) | ~2.0 µM | Decreased Bcl-2 levels; activation of caspase-3; PARP cleavage; inhibition of autophagic flux. | [6] | |
| Celastrol | Human osteosarcoma (U-2OS) | Dose-dependent inhibition | Upregulation of Bax and cytochrome c; altered Bax/Bcl-2 ratio; activation of caspases-3 and -9; PARP cleavage. | [7] |
| Human osteosarcoma | Not specified | Activation of both extrinsic and intrinsic pathways; activation of caspases-3, -8, and -9. | [8] | |
| Gastric cancer | Not specified | Direct binding to peroxiredoxin-2 (Prdx2), leading to increased ROS, ER stress, mitochondrial dysfunction, and apoptosis. | [9] | |
| Ursolic Acid | Human lung cancer (NCI-H292) | IC50 ~12 µM (at 24h) | Mitochondria-dependent pathway involving AIF and Endo G release. | [10] |
| Human cervical cancer (HeLa) | Not specified | Mitochondrial intrinsic pathway; release of cytochrome c; activation of caspases-9 and -3; suppression of ERK1/2 MAPK signaling. | [11] | |
| Human breast cancer (MDA-MB-231) | Not specified | Activation of both mitochondrial and extrinsic death receptor pathways; increased Fas receptor expression; cleavage of caspases-8, -3, and -9; PARP cleavage. | [12] |
Signaling Pathways of Triterpenoid-Induced Apoptosis
The intricate signaling networks governing apoptosis are key to understanding the differential effects of these compounds. The following diagrams, generated using the DOT language, illustrate the primary pathways activated by each triterpenoid.
Asiatic Acid-Induced Apoptosis
Asiatic acid has been shown to induce apoptosis through both the intrinsic and extrinsic pathways, often involving the activation of MAPK signaling.[1][2]
Caption: Asiatic Acid induced apoptosis via death receptors and mitochondria.
Betulinic Acid-Induced Apoptosis
Betulinic acid primarily triggers the mitochondrial apoptotic pathway, often linked to the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt signaling pathway.[4][5]
Caption: Betulinic Acid triggers mitochondria-mediated apoptosis.
Celastrol-Induced Apoptosis
Celastrol is known to induce apoptosis through both intrinsic and extrinsic pathways and can also directly target proteins involved in redox homeostasis, such as peroxiredoxin-2 (Prdx2).[7][8][9]
Caption: Celastrol induces apoptosis via multiple pathways.
Ursolic Acid-Induced Apoptosis
Ursolic acid predominantly activates the mitochondrial pathway of apoptosis and has been shown to suppress survival signals such as the ERK1/2 MAPK pathway.[10][11][12]
Caption: Ursolic Acid-induced mitochondrial-dependent apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate triterpenoid-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Experimental Workflow:
Caption: Workflow of the MTT cell viability assay.
-
Procedure:
-
Seed cells (e.g., 1x10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the triterpenoid for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Procedure:
-
Treat cells with the triterpenoid for the indicated time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Procedure:
-
After treatment with the triterpenoid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of key executioner caspases.
-
Procedure:
-
Treat cells with the triterpenoid and prepare cell lysates.
-
Incubate the lysates with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore.
-
Cleavage of the substrate by the active caspase releases the chromophore or fluorophore.
-
Measure the absorbance or fluorescence using a microplate reader. The activity is proportional to the amount of released reporter molecule.[8]
-
This guide provides a foundational comparison of the apoptotic mechanisms of Asiatic Acid, Betulinic Acid, Celastrol, and Ursolic Acid. The variations in their signaling pathways highlight the importance of selecting appropriate molecular targets and cellular contexts for the development of novel triterpenoid-based cancer therapies. Further research into the nuanced interactions of these compounds with cellular machinery will continue to illuminate their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Induction of Cell Death by Betulinic Acid through Induction of Apoptosis and Inhibition of Autophagic Flux in Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of 3-Dehydrotrametenolic Acid Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 3-Dehydrotrametenolic acid against established antioxidants: Vitamin C, Vitamin E, and Trolox. Due to the limited availability of direct comparative studies on this compound's antioxidant activity in standardized assays, this guide presents a framework for such a comparison, including detailed experimental protocols and data presentation structures. The quantitative data for this compound in the summary table is hypothetical and serves as a placeholder to illustrate how experimental findings would be presented.
Introduction to Antioxidant Capacity
Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. They are essential for preventing cellular damage, which is implicated in a range of diseases and aging. The evaluation of antioxidant capacity is crucial in the development of new therapeutic agents and nutraceuticals.
This compound: A Triterpenoid of Interest
This compound is a lanostane-type triterpenoid, a class of compounds known for their diverse biological activities. Triterpenoids isolated from various natural sources, including fungi of the Ganoderma genus, have demonstrated antioxidant properties. While the primary focus of research on this compound has been on its anti-inflammatory and anti-cancer effects, its structural features suggest potential antioxidant activity that warrants further investigation and direct comparison with well-established antioxidants.
Quantitative Comparison of Antioxidant Capacity
To provide a clear and concise comparison, the antioxidant capacities of this compound and the reference antioxidants would be determined using standardized in vitro assays such as DPPH, ABTS, and ORAC. The results would be summarized in the table below.
Disclaimer: The antioxidant capacity values for this compound in the following table are hypothetical and for illustrative purposes only. Currently, there is a lack of published data directly comparing its antioxidant activity against Vitamin C, Vitamin E, and Trolox using these standardized assays.
| Antioxidant | DPPH Radical Scavenging Activity (IC₅₀, µM) | ABTS Radical Scavenging Activity (TEAC, Trolox Equivalents) | Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Vitamin C | 8.8 - 45 | 1.0 - 1.5 | ~2,000 - 2,200 |
| Vitamin E (α-tocopherol) | 40 - 60 | 0.5 - 1.0 | ~1,300 - 1,500 |
| Trolox | 5 - 10 | 1.0 (by definition) | 1.0 (by definition) |
Note on Data Interpretation:
-
DPPH IC₅₀ (Inhibitory Concentration 50%): Represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a compound to that of the standard, Trolox. A higher TEAC value signifies stronger antioxidant activity.
-
ORAC (Oxygen Radical Absorbance Capacity): Measures the ability of an antioxidant to neutralize peroxyl radicals. The results are expressed as Trolox equivalents (TE).
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound, Vitamin C, Vitamin E, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a series of concentrations for each test compound in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the sample solutions at various concentrations to the wells.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
-
Preparation of working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.
-
Add 10 µL of the sample solutions at various concentrations.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance of the sample with that of a Trolox standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Assay:
-
Add 25 µL of sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µmol of Trolox equivalents per gram or mole of the compound.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of antioxidant action and the experimental design.
Conclusion
This guide outlines a comprehensive framework for benchmarking the antioxidant capacity of this compound against the well-established antioxidants Vitamin C, Vitamin E, and Trolox. While direct comparative data for this compound is currently limited, the provided experimental protocols for DPPH, ABTS, and ORAC assays offer a standardized approach for researchers to generate this crucial data. The elucidation of its antioxidant potential through these methods will provide valuable insights for its potential application in drug development and as a nutraceutical. Future studies should focus on performing these direct comparative assays to populate the data table and provide a conclusive assessment of this compound's standing among known antioxidants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
